Product packaging for 2-Chloro-4-(4-methylsulfonylphenyl)phenol(Cat. No.:CAS No. 1261991-24-5)

2-Chloro-4-(4-methylsulfonylphenyl)phenol

Cat. No.: B567031
CAS No.: 1261991-24-5
M. Wt: 282.738
InChI Key: KFMZWXVTUIQXHG-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C 13 H 11 ClO 3 S and a molecular weight of 282.74 g/mol . It is identified by the CAS Registry Number 1261991-24-5 . The compound features a phenolic core substituted with a chlorine atom and a 4-(methylsulfonyl)phenyl group, a motif that is often investigated in medicinal and organic chemistry research. The methylsulfonyl group is a prominent structural feature in many bioactive molecules, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors . As such, this compound serves as a valuable chemical intermediate or building block for researchers synthesizing novel tetrazole derivatives and other complex molecules for biochemical screening and pharmaceutical development . Its applications are primarily in the fields of drug discovery and organic synthesis, where it can be used to explore structure-activity relationships and develop new therapeutic agents. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClO3S B567031 2-Chloro-4-(4-methylsulfonylphenyl)phenol CAS No. 1261991-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(4-methylsulfonylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMZWXVTUIQXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686137
Record name 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-24-5
Record name 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS number 20945-65-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(4-methylsulfonylphenyl)phenol, CAS number 20945-65-7. Due to the limited availability of public data on this specific compound, this document combines the known properties with inferred, plausible methodologies for its synthesis and analysis based on established chemical principles and literature on analogous compounds. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in drug discovery and materials science. All experimental protocols provided herein are hypothetical and should be adapted and optimized under appropriate laboratory conditions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These have been aggregated from supplier specifications and computational predictions.

PropertyValueSource
CAS Number 20945-65-7--INVALID-LINK--[1]
Molecular Formula C₇H₇ClO₃S--INVALID-LINK--[1]
Molecular Weight 206.65 g/mol --INVALID-LINK--[1]
Physical Appearance Solid (predicted)Inferred
Boiling Point 390.371°C at 760 mmHg (predicted)--INVALID-LINK--[2]
Density 1.459 g/cm³ (predicted)--INVALID-LINK--[2]
InChI Key Not available in searched literature.-
SMILES O=S(C)(c1ccc(c(Cl)c1)O)=O (Isomeric)Inferred

Hypothetical Synthesis

While no specific synthesis for this compound has been detailed in the reviewed literature, a plausible multi-step synthetic route can be proposed starting from commercially available 4-chlorophenol. This proposed pathway involves:

  • Thioetherification: Introduction of a methylthio group at the para-position to the hydroxyl group of 2-chlorophenol.

  • Oxidation: Conversion of the resulting thioether to the corresponding sulfone.

This approach is based on standard, well-established organic transformations.

Proposed Synthetic Workflow

G A 2-Chlorophenol B 2-Chloro-4-(methylthio)phenol A->B  1. (CH₃)₂SO, HCl (gas) or  2. CH₃SCl, Lewis Acid C 2-Chloro-4-(methylsulfonyl)phenol (Target Compound) B->C  H₂O₂, CH₃COOH or  m-CPBA, CH₂Cl₂

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-(methylthio)phenol

This step aims to introduce a methylthio group onto the 2-chlorophenol backbone. A Friedel-Crafts type reaction or a reaction involving dimethyl sulfoxide (DMSO) as a methylthiolating agent could be employed.

  • Reagents and Materials:

    • 2-Chlorophenol

    • Dimethyl sulfoxide (DMSO)

    • Hydrochloric acid (gas) or a suitable Lewis acid (e.g., AlCl₃)

    • Anhydrous dichloromethane (DCM) or another suitable inert solvent

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

    • Magnetic stirrer and hotplate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve 2-chlorophenol (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • If using HCl gas, bubble dry HCl gas through the solution for a predetermined period while adding DMSO (1.1 equivalents) dropwise.

    • Alternatively, if using a Lewis acid, add AlCl₃ (1.2 equivalents) portion-wise to the cooled solution, followed by the dropwise addition of methanesulfenyl chloride (CH₃SCl) (1.1 equivalents).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-4-(methylthio)phenol.

Step 2: Oxidation to 2-Chloro-4-(methylsulfonyl)phenol

The thioether is oxidized to the target sulfone. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reagents and Materials:

    • 2-Chloro-4-(methylthio)phenol (from Step 1)

    • Hydrogen peroxide (30% solution)

    • Glacial acetic acid or m-CPBA

    • Dichloromethane (if using m-CPBA)

    • Sodium sulfite solution (10%)

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

  • Procedure (using Hydrogen Peroxide):

    • Dissolve 2-Chloro-4-(methylthio)phenol (1 equivalent) in glacial acetic acid in a round-bottom flask.

    • Slowly add hydrogen peroxide (2.5-3 equivalents) to the solution. An exotherm may be observed.

    • Heat the mixture at a controlled temperature (e.g., 50-70°C) and stir for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

    • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

    • Wash the collected solid or the organic extract with sodium sulfite solution to quench any remaining peroxide, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Proposed Analytical Workflow

G cluster_0 Spectroscopy & Spectrometry cluster_1 Chromatography A Synthesized Product B Structural Confirmation A->B C Purity Assessment A->C D Final Characterized Compound B1 ¹H NMR B2 ¹³C NMR B3 FT-IR B4 Mass Spectrometry C->D C1 HPLC C2 GC-MS

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-Chloro-4-(4-methylsulfonylphenyl)phenol is not readily found in existing chemical literature. Therefore, this guide provides predictive information based on the known properties and reaction mechanisms of structurally similar compounds. The experimental protocols are generalized procedures for the synthesis and characterization of such a molecule.

Molecular Structure and Properties

This compound is a biaryl phenol derivative. Its structure consists of a phenol ring substituted with a chlorine atom at the 2-position and a 4-methylsulfonylphenyl group at the 4-position. The presence of the electron-withdrawing sulfonyl group and the halogen, combined with the phenolic hydroxyl group, suggests potential for various biological activities and makes it an interesting candidate for drug discovery and material science.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its closely related analogues.

Property2-Chloro-4-(methylsulfonyl)phenol2-Chloro-4-phenylphenolPredicted: this compound
CAS Number 20945-65-7[1]92-04-6[2]Not Available
Molecular Formula C7H7ClO3S[1]C12H9ClO[2]C13H11ClO3S
Molecular Weight 206.65 g/mol [1]204.65 g/mol [2]~282.75 g/mol
Appearance --Predicted: White to off-white solid
Melting Point --Predicted: >150 °C
Boiling Point --Predicted: >400 °C
Solubility --Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water.

Proposed Synthesis

A plausible synthetic route for this compound is via a Suzuki-Miyaura cross-coupling reaction. This widely used method forms a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[3][4]

The proposed reaction would involve the coupling of 2-chloro-4-iodophenol (or another suitable halide) with 4-(methylsulfonyl)phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-chloro-4-iodophenol

  • 4-(methylsulfonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or another suitable base

  • 1,4-Dioxane and water (solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 2-chloro-4-iodophenol (1 equivalent), 4-(methylsulfonyl)phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product using spectroscopic methods.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the phenolic hydroxyl proton, and the methyl protons of the sulfonyl group. The hydroxyl proton signal may be broad and its chemical shift can be confirmed by D2O exchange.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule, including the carbon bearing the hydroxyl group, the carbon-chlorine bond, the carbons of the two aromatic rings, and the methyl carbon of the sulfonyl group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

  • A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

  • Strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ for the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively.

  • C-Cl stretching vibrations in the fingerprint region.

  • Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C13H11ClO3S. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom.

Visualizations

Proposed Synthetic Pathway

G cluster_0 Reactants A 2-Chloro-4-iodophenol C Pd(OAc)2, PPh3 K2CO3, Dioxane/H2O A->C B 4-(Methylsulfonyl)phenylboronic acid B->C D This compound C->D

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Workflow

G start Combine Reactants and Catalyst reaction Heat under Inert Atmosphere start->reaction 1. Reaction Setup workup Aqueous Workup and Extraction reaction->workup 2. Isolation purification Column Chromatography workup->purification 3. Purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization 4. Characterization product Purified Product characterization->product

Caption: General experimental workflow for synthesis and characterization.

References

The Biological Versatility of 2-Chloro-4-(4-methylsulfonylphenyl)phenol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of 2-Chloro-4-(4-methylsulfonylphenyl)phenol derivatives, a class of compounds that has garnered interest for its potential therapeutic applications. The core structure, characterized by a chlorinated phenol ring linked to a methylsulfonylphenyl group, serves as a scaffold for the development of agents with anti-inflammatory and antimicrobial properties. This document provides a comprehensive summary of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Anti-inflammatory and Cyclooxygenase (COX) Inhibitory Activity

It is important to note that the core heterocyclic ring system (indole vs. phenol) can significantly influence the overall biological activity, and therefore, the following data should be interpreted as indicative of the potential of the broader class of compounds sharing the 4-methylsulfonylphenyl moiety.

Quantitative Data: In Vitro COX Inhibition and In Vivo Anti-inflammatory Activity of 2-(4-(methylsulfonyl)phenyl)indole Derivatives
Compound IDR-Group (at Indole N-1)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Inhibition of Edema at 6h)
4a -CH3>1000.18>55576.2
4b -CH2Ph>1000.11>90993.7
4c -CH2-(4-Cl-Ph)>1000.20>50059.4
4d -CH2-(4-F-Ph)>1000.17>58885.1
4e -CH2-(4-OCH3-Ph)>1000.28>35778.5
4f -CH2-(4-NO2-Ph)>1000.15>66790.7
Indomethacin N/A0.851.250.6896
Celecoxib N/A15.20.0530494.7

Data sourced from studies on 2-(4-(methylsulfonyl)phenyl)indole derivatives as surrogates for the target phenolic compounds.[2]

Antimicrobial Activity

Derivatives of 2-chloro-4-(methylsulfonyl)phenyl have been investigated for their antimicrobial properties, particularly in the form of acylthiourea and 1,3-thiazolidin-4-one analogs. These compounds have been synthesized and screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, demonstrating a broad spectrum of activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of 2-Chloro-4-(methylsulfonyl)phenyl Acylthiourea and 1,3-Thiazolidin-4-one Derivatives
Compound IDStructureS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
3a Acylthiourea (R=Phenyl)100100250250>500>500
3b Acylthiourea (R=4-Methylphenyl)100100200250>500>500
3c Acylthiourea (R=4-Methoxyphenyl)100125250250>500>500
3d Acylthiourea (R=4-Chlorophenyl)50100125200250500
4a 1,3-Thiazolidin-4-one (R=Phenyl)125125250500>500>500
4b 1,3-Thiazolidin-4-one (R=4-Methylphenyl)100125200250500500
4c 1,3-Thiazolidin-4-one (R=4-Methoxyphenyl)125125250500>500>500
4d 1,3-Thiazolidin-4-one (R=4-Chlorophenyl)100100125200250500
Ampicillin N/A100125100125--
Chloramphenicol N/A50505050--
Nystatin N/A----100100

Data is derived from the publication "Synthesis and biological evaluation of some novel 2-chloro-4-(methylsulfonyl)phenyl containing acylthiourea and 1,3-thiazolidin-4-one as promising antimicrobial agents".

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The in vitro COX-1 and COX-2 inhibitory activity of the compounds is typically determined using a whole blood assay.

Principle: This assay measures the production of prostaglandins (PGE2 for COX-2 and Thromboxane B2 for COX-1) in human whole blood. COX-1 is constitutively expressed in platelets, while COX-2 is induced in monocytes by lipopolysaccharide (LPS).

Procedure:

  • COX-2 Assay: Heparinized human whole blood is incubated with the test compound at various concentrations for 1 hour at 37°C. LPS (10 µg/mL) is then added to induce COX-2 expression and incubated for a further 24 hours. The plasma is separated by centrifugation, and the PGE2 concentration is measured by ELISA.

  • COX-1 Assay: Heparinized human whole blood is incubated with the test compound at various concentrations for 1 hour at 37°C. The blood is then allowed to clot for 1 hour at 37°C to induce thromboxane production. The serum is separated by centrifugation, and the Thromboxane B2 concentration is measured by ELISA.

  • Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of PGE2 or Thromboxane B2 production) are calculated from the concentration-response curves.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Animals: Male Wistar rats (150-200g) are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose, typically 1 hour before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Procedure:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition Signaling Pathway

The anti-inflammatory effects of the 4-methylsulfonylphenyl containing compounds are primarily attributed to their selective inhibition of the COX-2 enzyme. The following diagram illustrates the general signaling pathway leading to inflammation and the point of intervention for COX-2 inhibitors.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases from membrane phospholipids COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Converts to Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Converts to Physiological_Functions Gastric Protection, Platelet Aggregation Prostaglandins_COX1->Physiological_Functions Mediates Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation_Pain Mediates COX2_Inhibitor This compound Derivatives (COX-2 Inhibitor) COX2_Inhibitor->COX2 Selectively Inhibits

Caption: COX-2 Inhibition Signaling Pathway

Proposed Antimicrobial Mechanism of Thiazolidinone Derivatives

The antimicrobial activity of the 1,3-thiazolidin-4-one derivatives is believed to involve the inhibition of essential bacterial enzymes. A plausible mechanism is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Antimicrobial_Mechanism cluster_bacterial_cell Inside Bacterial Cell Thiazolidinone 2-Chloro-4-(4-methylsulfonylphenyl)phenyl -containing Thiazolidinone Derivative MurB MurB (UDP-N-acetylenolpyruvylglucosamine reductase) Thiazolidinone->MurB Inhibits Bacterial_Cell Bacterial Cell UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) MurA MurA UDP_NAG->MurA UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) MurA->UDP_NAM Converts to UDP_NAM->MurB Peptidoglycan_Synthesis Peptidoglycan Biosynthesis Pathway MurB->Peptidoglycan_Synthesis Catalyzes a key step in Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Leads to Cell_Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Caption: Proposed Antimicrobial Mechanism of Thiazolidinones

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of these derivatives follows a logical progression from chemical synthesis to biological screening.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Yields In_Vitro_Assays In Vitro Biological Assays Purification->In_Vitro_Assays Provides pure compounds for COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Assays->COX_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC) In_Vitro_Assays->Antimicrobial_Assay In_Vivo_Assays In Vivo Anti-inflammatory Assay (Rat Paw Edema) In_Vitro_Assays->In_Vivo_Assays Promising candidates advance to Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies COX_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis In_Vivo_Assays->Data_Analysis

Caption: Experimental Workflow

References

Potential Therapeutic Targets of 2-Chloro-4-(4-methylsulfonylphenyl)phenol: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific biological activity data, therapeutic targets, or experimental protocols for the compound 2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS No. 20945-65-7). The following technical guide is therefore based on an in-depth analysis of structurally related compounds that share the core 4-(methylsulfonyl)phenyl moiety. This information is intended for research and drug development professionals to highlight the potential therapeutic avenues of this chemical scaffold.

Executive Summary

The 4-(methylsulfonyl)phenyl structural motif is a well-established pharmacophore in medicinal chemistry, prominently featured in a class of selective cyclooxygenase-2 (COX-2) inhibitors. Analysis of numerous structurally related compounds strongly suggests that this compound is a promising candidate for development as an anti-inflammatory agent. The primary molecular target for this class of compounds is the COX-2 enzyme, a key mediator of inflammatory and pain pathways. Additionally, various sulfonyl-containing aromatic compounds have demonstrated potential as antimicrobial agents. This guide summarizes the evidence for these potential therapeutic targets, provides archetypal experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Potential Therapeutic Target: Cyclooxygenase-2 (COX-2)

The most compelling potential therapeutic target for compounds containing the 4-(methylsulfonyl)phenyl group is the cyclooxygenase-2 (COX-2) enzyme. This assertion is based on the chemical architecture of celecoxib and other potent and selective COX-2 inhibitors, which feature this key functional group.[1] The methylsulfonyl group is known to insert into a secondary pocket of the COX-2 active site, contributing to the compound's high affinity and selectivity over the constitutively expressed COX-1 isoform.[1][2]

Mechanism of Action

Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins (specifically PGE2), which are key mediators of inflammation, pain, and fever.[3] By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

Therapeutic Indications

Based on the established roles of COX-2, potential therapeutic applications include:

  • Inflammatory disorders (e.g., rheumatoid arthritis, osteoarthritis)

  • Pain management (analgesia)

  • Fever reduction (antipyresis)

  • Potential applications in oncology, as COX-2 is overexpressed in some tumors.[3]

Other Potential Therapeutic Avenues: Antimicrobial Activity

Several studies have reported antimicrobial activities for various sulfonyl derivatives.[4][5][6][7] While not as extensively documented as COX-2 inhibition for the specific 4-(methylsulfonyl)phenyl moiety, the broader class of sulfonyl-containing phenoxides and related sulfonamides has shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][6]

Quantitative Data on Structurally Related Compounds

The following table summarizes the biological activity of various compounds containing the 4-(methylsulfonyl)phenyl moiety. Note: This data is for structurally related compounds and NOT for this compound.

Compound ClassTargetAssay TypePotency (IC₅₀)Selectivity Index (COX-1/COX-2)Reference
2-Phenyl-4H-chromen-4-one derivativesCOX-2In vitro enzyme assay0.07 µM287.1[2]
1,3-Benzthiazinan-4-one derivativesCOX-2In vitro enzyme assayHighHigh[1]
(Methylsulfonyl)phenyl-2(5H)-furanonesCOX-2In vitro enzyme assayPotentHigh[8]
4,5-Diaryloxazole derivativesCOX-2In vitro enzyme assayPotent~800[9]
Sulfonyl PhenoxidesFungiMIC AssayModerateN/A[4]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamidS. aureusMIC Assay32 µg/mLN/A[6]

Detailed Experimental Protocols

The following are representative protocols for evaluating the potential therapeutic activities of a novel compound like this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the potency and selectivity of a test compound for inhibiting the COX enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 2 minutes).

    • The reaction is terminated by adding a quenching solution (e.g., a strong acid).

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for various concentrations of the test compound. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate growth medium to a specific density.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Positive and negative controls (e.g., standard antibiotics and no compound, respectively) are included.[4]

Visualizations: Pathways and Workflows

COX-2 Signaling Pathway

COX2_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli COX2 COX-2 (Inducible) Proinflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids PLA2 cPLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases Prostaglandins Prostaglandins (e.g., PGE2) PG_Synthases->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Test_Compound This compound (Potential Inhibitor) Test_Compound->COX2 Inhibits

Caption: Potential inhibitory action on the COX-2 inflammatory pathway.

Experimental Workflow for Compound Evaluation

Experimental_Workflow start Start: Novel Compound Synthesis in_vitro_cox In Vitro COX-1/COX-2 Inhibition Assay start->in_vitro_cox antimicrobial_screen Antimicrobial Screening (MIC Assay) start->antimicrobial_screen determine_ic50 Determine IC₅₀ and Selectivity Index in_vitro_cox->determine_ic50 cell_based_assays Cell-based Assays (e.g., PGE2 release) determine_ic50->cell_based_assays determine_mic Determine MIC Values antimicrobial_screen->determine_mic in_vivo_models In Vivo Models of Inflammation/Infection determine_mic->in_vivo_models cell_based_assays->in_vivo_models lead_optimization Lead Optimization in_vivo_models->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: A typical workflow for evaluating a novel therapeutic compound.

Conclusion

While there is no publicly available data on the biological activity of this compound, the consistent and extensive evidence for structurally related compounds strongly suggests that its primary therapeutic target is likely to be the COX-2 enzyme. Therefore, this compound holds potential as a selective anti-inflammatory agent. Secondary potential may exist for antimicrobial applications. The experimental protocols and pathways detailed in this guide provide a robust framework for the future investigation of this and similar novel chemical entities. Further research is required to empirically determine its biological profile.

References

2-Chloro-4-(4-methylsulfonylphenyl)phenol literature review and background

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS No. 20945-65-7). Due to the limited direct research on this specific compound, this document also explores closely related chemical structures, potential synthetic pathways, and its likely application as an intermediate in the development of agrochemicals, particularly triketone herbicides. The guide includes a summary of its chemical and physical properties, a postulated synthesis protocol, and an examination of the mechanism of action of related herbicidal compounds. All quantitative data is presented in structured tables, and relevant chemical and biological pathways are visualized using diagrams.

Introduction

This compound is a halogenated aromatic sulfone. While not extensively characterized in peer-reviewed literature, its chemical structure suggests its potential as a key intermediate in the synthesis of biologically active molecules. The presence of a chloro group, a phenol, and a methylsulfonylphenyl moiety provides multiple reaction sites for further chemical modification. Its structural similarity to precursors of commercial triketone herbicides suggests its primary utility lies within the agrochemical industry. This guide aims to consolidate the known information and provide a framework for future research and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 20945-65-7[1]
Molecular Formula C₇H₇ClO₃S[1]
Molecular Weight 206.65 g/mol [1]
Appearance Solid (predicted)
Boiling Point High boiling point (specific value not reported)[2]

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are scarce. However, a synthesis route has been reported by chemical suppliers.

Postulated Synthesis of this compound

One reported method for the synthesis of this compound involves the use of hydrogen chloride and potassium perchlorate in an ethanol solvent at a temperature range of 0 - 20 °C.[1] The precise starting materials and reaction mechanism are not detailed in the available literature. A hypothetical reaction scheme is presented below.

Postulated Synthesis of this compound Starting_Material Precursor Phenol Product This compound Starting_Material->Product 0 - 20 °C Reagents Hydrogen Chloride, Potassium Perchlorate, Ethanol Reagents->Product

Caption: Postulated synthesis of this compound.

Synthesis of a Structurally Related Compound: 2-chloro-4-(methylsulfonyl)benzoic acid

The synthesis of the corresponding benzoic acid, a key intermediate for several herbicides, has been described. This process starts from 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

Experimental Protocol: A mixture of sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water is heated to 75°C. To this slurry, 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly. The mixture is stirred at 75°C for 2 hours. Subsequently, the sodium salt of chloroacetic acid (6.4 g, 55 mmol) is added, and the reaction is refluxed for 21 hours. After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate. The organic layer is then dried with magnesium sulfate and evaporated to yield 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid.[2]

Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid Start 2-chloro-4-(chlorosulfonyl)benzoyl chloride Intermediate Intermediate Sulfinate Start->Intermediate Step 1 Step1 Sodium sulfite, Sodium bicarbonate, Water, 75°C Step1->Intermediate Product 2-chloro-4-(methylsulfonyl)benzoic acid Intermediate->Product Step 2 Step2 Sodium chloroacetate, Reflux Step2->Product

Caption: Synthesis pathway for 2-chloro-4-(methylsulfonyl)benzoic acid.

Biological Activity and Mechanism of Action

Direct biological activity data for this compound is not available in the public domain. However, its structural features strongly suggest its role as a precursor to triketone herbicides.

Triketone Herbicides

Triketone herbicides, such as Tembotrione and Topramezone, are a class of agrochemicals used to control broadleaf and grass weeds in crops like corn. The chemical structure of these herbicides often includes a substituted phenyl ring that is structurally related to this compound.

HerbicideChemical StructureTarget Weeds
Tembotrione 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]-1,3-cyclohexanedioneBroadleaf and grass weeds
Topramezone --INVALID-LINK--methanoneBroadleaf and grass weeds
Mechanism of Action: HPPD Inhibition

Triketone herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinones and tocopherols in plants. These molecules are essential for carotenoid biosynthesis.

The inhibition of HPPD leads to a depletion of carotenoids. Carotenoids are vital for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death.

HPPD Inhibition Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinones & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Chlorophyll Degradation (Bleaching) Carotenoids->Bleaching Depletion leads to Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis Triketone Triketone Herbicide (e.g., Tembotrione) Triketone->Inhibition Inhibition->HPPD Death Plant Death Bleaching->Death

References

In-Depth Technical Guide: Safety and Handling of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

Based on analogous compounds, 2-Chloro-4-(4-methylsulfonylphenyl)phenol is anticipated to be hazardous. The primary hazards are expected to be skin and eye irritation, and potential toxicity if ingested, inhaled, or absorbed through the skin. Chlorophenols, as a class, are known to be toxic and can cause a range of adverse health effects.[1]

GHS Hazard Classification (Predicted)

The following table summarizes the likely GHS classifications based on data from similar compounds like 2-chloro-4-phenylphenol and 4-(methylsulfonyl)phenol.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1/2H318/H319: Causes serious eye damage/irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

First-Aid Measures

Immediate action is crucial in case of exposure. The following are general first-aid measures.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE).

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the handling area.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2]

  • The container should be stored in a secure area accessible only to authorized personnel.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and/or a face shield.[2]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2]
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Toxicological Information (Predicted)

Specific toxicological data for this compound is not available. The information below is based on the toxicological profiles of related chlorophenols and phenolic compounds.

  • Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[2]

  • Respiratory or Skin Sensitization: No specific data is available, but some phenolic compounds can be sensitizers.

  • Germ Cell Mutagenicity: Some related compounds are suspected of causing genetic defects.

  • Carcinogenicity: The carcinogenic potential is unknown. However, some chlorophenols are classified as possibly carcinogenic to humans (Group 2B) by IARC.[1]

  • Reproductive Toxicity: No specific data is available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): May cause respiratory irritation. Prolonged or repeated exposure may cause damage to organs.

Experimental Protocols

Detailed experimental protocols involving this compound are not publicly available. Below is a general protocol for the safe handling of a solid chemical compound in a research laboratory.

General Protocol for Handling a Solid Research Chemical

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Dissolve/Use in Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Clean Work Area clean2->clean3 end end clean3->end Remove PPE & Wash Hands

General workflow for safely handling a solid research chemical.

Visualizations

Hierarchy of Controls for Chemical Safety

This diagram illustrates the preferred order of control measures to reduce exposure to chemical hazards.

G elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls substitution->engineering administrative Administrative Controls engineering->administrative ppe PPE administrative->ppe

Hierarchy of controls for managing chemical hazards.
Spill Response Workflow

This diagram outlines the general steps to take in the event of a chemical spill.

G start Spill Occurs alert Alert Others in the Area start->alert assess Assess the Spill alert->assess evacuate Evacuate if Necessary assess->evacuate contain Contain the Spill evacuate->contain Small & Controllable report Report the Incident evacuate->report Large or Hazardous clean Clean Up Spill contain->clean dispose Dispose of Waste clean->dispose dispose->report end End report->end

General workflow for responding to a chemical spill.

References

In-depth Technical Guide: The Mechanism of Action of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Phenolic Sulfone Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the novel compound, 2-Chloro-4-(4-methylsulfonylphenyl)phenol. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, namely diaryl sulfones and substituted phenols, to hypothesize potential biological activities and mechanisms. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, outlining potential avenues for investigation and detailing relevant experimental protocols.

Introduction

This compound is a small molecule characterized by a chlorinated phenol ring linked to a methylsulfonylphenyl group. This structure incorporates functionalities from two classes of compounds with known biological activities: phenolic compounds and diaryl sulfones. Phenolic compounds are a broad class of molecules known for their antioxidant, antiseptic, and anti-inflammatory properties[1][2][3][4][5][6]. The phenol moiety can act as a hydrogen donor, neutralizing free radicals, and can interact with various biological targets through hydrogen bonding and hydrophobic interactions.

The diaryl sulfone group is a key structural motif in a number of pharmacologically active compounds. Derivatives of diaryl sulfones have been investigated for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents[7][8][9][10]. Notably, certain 2-(4-methylsulfonylphenyl) indole derivatives have demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade[8].

Given the hybrid nature of this compound, it is plausible that its mechanism of action may involve pathways associated with both phenolic and diaryl sulfone compounds. This guide will explore these potential mechanisms in detail.

Potential Mechanisms of Action

Based on the structural components of this compound, two primary mechanisms of action are proposed for investigation: anti-inflammatory activity via COX-2 inhibition and antimicrobial activity.

Anti-inflammatory Activity: COX-2 Inhibition

The presence of the 4-methylsulfonylphenyl group is a key feature shared with a class of selective COX-2 inhibitors.

Signaling Pathway:

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound Compound->COX2

Caption: Proposed inhibitory action of this compound on the COX-2 pathway.

Antimicrobial Activity

Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis[1][5][6]. The chlorinated phenol moiety of the target compound could enhance this activity.

Logical Relationship:

Antimicrobial_Action Compound This compound Membrane Bacterial Cell Membrane Disruption Compound->Membrane Enzyme Inhibition of Essential Enzymes Compound->Enzyme DNA Interference with DNA Replication Compound->DNA CellDeath Bacterial Cell Death Membrane->CellDeath Enzyme->CellDeath DNA->CellDeath

Caption: Potential mechanisms of antimicrobial action for this compound.

Proposed Experimental Protocols

To elucidate the actual mechanism of action of this compound, a series of in vitro and in cellulo experiments are recommended.

COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of the compound against COX-2.

Methodology:

  • Enzyme Source: Recombinant human COX-2 enzyme.

  • Substrate: Arachidonic acid.

  • Assay Principle: A colorimetric or fluorometric assay to measure the production of prostaglandin E2 (PGE2).

  • Procedure: a. Pre-incubate varying concentrations of this compound with the COX-2 enzyme. b. Initiate the reaction by adding arachidonic acid. c. Stop the reaction after a defined period. d. Quantify PGE2 levels using a commercial ELISA kit.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the COX-2 activity.

Experimental Workflow:

COX2_Assay_Workflow Start Start Step1 Prepare dilutions of This compound Start->Step1 Step2 Pre-incubate compound with COX-2 enzyme Step1->Step2 Step3 Add Arachidonic Acid to initiate reaction Step2->Step3 Step4 Incubate and then stop the reaction Step3->Step4 Step5 Measure PGE2 levels (ELISA) Step4->Step5 Step6 Calculate IC50 Step5->Step6 End End Step6->End

Caption: Workflow for the in vitro COX-2 inhibition assay.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: Include a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Method: Broth microdilution method according to CLSI guidelines.

  • Procedure: a. Prepare serial dilutions of this compound in a 96-well microtiter plate. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plates under appropriate conditions. d. Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.

Quantitative Data Summary

As there is no published experimental data for this compound, the following tables are presented as templates for organizing future experimental findings.

Table 1: In Vitro COX-2 Inhibitory Activity

CompoundIC50 (µM)
This compoundTo be determined
Celecoxib (Control)Reference value

Table 2: Antimicrobial Activity (MIC in µg/mL)

Bacterial StrainThis compoundCiprofloxacin (Control)
S. aureusTo be determinedReference value
E. coliTo be determinedReference value

Conclusion and Future Directions

This compound is a novel compound with the potential for interesting biological activities, primarily in the areas of anti-inflammatory and antimicrobial research. The structural similarities to known COX-2 inhibitors and phenolic antiseptics provide a strong rationale for the proposed mechanisms of action. The experimental protocols outlined in this guide offer a clear path for the initial characterization of this compound. Future research should focus on confirming these initial hypotheses through rigorous in vitro and in vivo studies. Elucidating the precise molecular targets and signaling pathways will be crucial for any further development of this compound for therapeutic purposes.

References

Technical Guide on the Solubility and Stability of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-(4-methylsulfonylphenyl)phenol is a molecule of interest in pharmaceutical and chemical research. Understanding its solubility and stability is paramount for its potential development as a drug candidate or its use in other applications. This technical guide outlines the predicted solubility and stability profile of this compound based on the known behavior of chlorophenols and sulfones. Furthermore, it provides detailed experimental protocols for the empirical determination of these critical parameters, adhering to industry standards.

Predicted Physicochemical Properties

The structure of this compound incorporates a phenolic hydroxyl group, a chlorine substituent on the phenolic ring, and a methylsulfonylphenyl group. These features will govern its solubility and stability.

Predicted Solubility

The solubility of a compound is a function of its polarity and its ability to form favorable interactions with a solvent.

  • Aqueous Solubility: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which would typically confer some degree of water solubility. However, the presence of two aromatic rings and a chlorine atom significantly increases the molecule's hydrophobicity, likely leading to low aqueous solubility . The methylsulfonyl group is polar, which may slightly enhance water solubility compared to a non-substituted phenyl ring. The pH of the aqueous medium will have a significant impact; in alkaline solutions, the phenolic proton will be abstracted to form a more soluble phenolate salt.

  • Organic Solvent Solubility: Chlorophenols are generally readily soluble in organic solvents.[1] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be lower due to the presence of the polar hydroxyl and methylsulfonyl groups.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water, Good in AlcoholsPhenolic -OH allows for hydrogen bonding, but the large hydrophobic structure limits aqueous solubility.
Polar Aprotic DMSO, DMF, AcetonitrileGoodDipole-dipole interactions with the polar functional groups are favorable.
Non-Polar Aprotic Hexane, TolueneLow to ModerateThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Predicted Stability

The stability of this compound will be influenced by environmental factors such as pH, light, and temperature.

  • pH Stability: Phenols are susceptible to oxidation, particularly at higher pH values. The electron-withdrawing nature of the chlorine and methylsulfonyl groups may offer some stabilization against oxidation. However, in strongly alkaline conditions, degradation may be accelerated. Chlorophenols can be stable in water for extended periods under controlled conditions, such as low temperatures and the addition of stabilizers.[2]

  • Thermal Stability: The molecule is expected to be relatively stable at ambient temperatures. The sulfonyl group is known for its thermal stability.[3] At elevated temperatures, decomposition is possible, and the specific degradation pathways would need to be determined experimentally.

  • Photostability: Aromatic compounds, especially phenols, can be susceptible to photodegradation. The presence of the chloro and sulfonyl groups may influence the rate and products of photodegradation.

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from multiple replicates.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter C->D E Collect clear supernatant/filtrate D->E F Quantify concentration by HPLC E->F G Report solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[5] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[6][7]

Methodology:

The compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions.[5]

  • Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, in solution.

  • Thermal Degradation: The solid compound is heated to a high temperature (e.g., in 10°C increments above the accelerated testing temperature).[8]

  • Photodegradation: The compound (in solid and solution form) is exposed to light of a specified intensity and duration, as per ICH Q1B guidelines.[6]

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis F Sample at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photolytic Stress E->F G Analyze by Stability-Indicating HPLC F->G H Identify & Quantify Degradants G->H I Determine Degradation Pathways H->I J Assess Intrinsic Stability H->J

Caption: Workflow for a forced degradation stability study.

Data Presentation

The quantitative data from the experimental studies should be summarized in clear, structured tables for easy comparison.

Table 2: Example Data Table for Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (molarity)
Water (pH 7.4)25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Dimethyl Sulfoxide25Experimental ValueCalculated Value
............

Table 3: Example Data Table for Stability of this compound

Stress ConditionDuration% Assay of Parent CompoundMajor Degradants Detected
0.1 N HCl at 60°C24hExperimental ValueIdentity/RT
0.1 N NaOH at 60°C24hExperimental ValueIdentity/RT
3% H₂O₂ at RT24hExperimental ValueIdentity/RT
Solid at 80°C7 daysExperimental ValueIdentity/RT
Photostability (ICH Q1B)StandardExperimental ValueIdentity/RT

Conclusion

While direct experimental data for this compound is lacking, an analysis of its structural components suggests it is likely a compound with low aqueous solubility and moderate to good solubility in organic solvents. Its stability will likely be influenced by pH, with potential for oxidative degradation, especially under alkaline conditions. The provided experimental protocols for solubility and stability testing offer a robust framework for researchers and drug development professionals to empirically determine these critical properties, ensuring a comprehensive understanding of the molecule's behavior for its intended application.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be a starting point for researchers requiring a reliable and robust analytical procedure for the quantification of this compound, which is a potential intermediate or impurity in the synthesis of active pharmaceutical ingredients such as Celecoxib. The protocol includes comprehensive instructions for sample and standard preparation, detailed chromatographic conditions, and system suitability criteria.

Introduction

This compound is a chemical intermediate that may be present as a process-related impurity in the synthesis of various pharmaceutical compounds, including the nonsteroidal anti-inflammatory drug, Celecoxib. Accurate and precise quantification of such impurities is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture. This document outlines a specific RP-HPLC method suitable for the analysis of this compound.

Experimental Protocol

Chromatographic Conditions

A summary of the recommended HPLC instrument parameters is provided in the table below. These conditions are a robust starting point and may be optimized further based on specific laboratory instrumentation and requirements.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 250 nm
Run Time Approximately 15 minutes
Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • This compound reference standard

  • Methanol (HPLC Grade, for sample and standard preparation)

Preparation of Mobile Phase
  • Measure 500 mL of HPLC grade acetonitrile.

  • Measure 500 mL of HPLC grade water.

  • Combine the acetonitrile and water in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with methanol and mix well. This is the standard stock solution.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

Preparation of Sample Solution
  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a suitable volume of methanol to dissolve the sample, followed by sonication if necessary.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following tables provide examples of the quantitative data that should be generated during method validation.

System Suitability Test (SST) Results

System suitability should be performed before sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%
Linearity

The linearity of the method should be established by analyzing a series of standard solutions at different concentrations.

Concentration (µg/mL)Mean Peak Area (n=3)
0.515023
1.030150
5.0150800
10.0302100
20.0605000
Correlation Coefficient (r²) ≥ 0.999
Precision

Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision TypeConcentration (µg/mL)%RSD of Peak Area
Repeatability (n=6) 10.00.9%
Intermediate Precision (n=6, 3 days) 10.01.5%
Accuracy (Recovery)

Accuracy is determined by spiking a known amount of the standard into a sample matrix.

Spiking LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 8.07.998.8%
100% 10.010.1101.0%
120% 12.011.999.2%

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation SST System Suitability Test (SST) StandardPrep->SST SamplePrep Sample Solution Preparation Injection Sample/Standard Injection SamplePrep->Injection Chromatography Chromatographic Separation HPLC_System->Chromatography SST->Injection If SST Passes Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition PeakIntegration Peak Integration and Quantification DataAcquisition->PeakIntegration Report Final Report Generation PeakIntegration->Report

Caption: Workflow for HPLC analysis.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it readily adaptable in most analytical laboratories. The provided system suitability criteria and validation parameter examples will aid researchers in ensuring the quality and consistency of their analytical results. This method is suitable for routine quality control and for the analysis of process-related impurities in drug development.

Gas Chromatography Methods for the Analysis of Chlorinated Phenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Chlorinated phenols are a class of chemical compounds that are widely used as pesticides, herbicides, and wood preservatives. Due to their toxicity and persistence in the environment, their presence in various matrices such as water, soil, and biological samples is a significant concern. Gas chromatography (GC) coupled with various detectors is a powerful and widely adopted technique for the determination of chlorinated phenols. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in the analysis of these compounds.

Application Note 1: Analysis of Chlorinated Phenols in Drinking Water by GC-MS following U.S. EPA Method 528

This method is suitable for the determination of a wide range of phenols in finished drinking water.

1. Principle

A 1 L water sample is passed through a solid-phase extraction (SPE) cartridge to extract the phenolic compounds. The analytes are then eluted with a small amount of methylene chloride. The concentrated extract is injected into a GC-MS for separation, identification, and quantification.

2. Experimental Protocol

2.1. Sample Preparation (Solid-Phase Extraction)

  • Cartridge Conditioning:

    • Rinse the SPE cartridge with 3 mL of dichloromethane, followed by 3 mL of methanol, and finally 3 mL of 0.05 N HCl.[1]

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned cartridge at a flow rate of 20 mL/min.[1]

  • Cartridge Washing and Drying:

    • Wash the cartridge with 10 mL of water.

    • Dry the cartridge under a stream of nitrogen for 15 minutes.[1]

  • Elution:

    • Elute the retained analytes with two portions of 3 mL of dichloromethane.

  • Concentration:

    • Concentrate the eluate to 0.9 mL under a gentle stream of nitrogen in a lukewarm water bath and adjust the final volume to 1 mL.[1]

2.2. GC-MS Analysis

  • GC System: Thermo Scientific TRACE 1310 GC[1]

  • Column: Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm, 0.25 µm)[1] or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector: Splitless injection at 275 °C.[2]

  • Oven Program: 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[2]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[2]

  • MS System: Thermo Scientific ISQ LT Mass Spectrometer[1]

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

3. Data Presentation

Table 1: Retention Times and Characteristic Ions for Selected Chlorinated Phenols

CompoundRetention Time (min)Primary Ion (m/z)Secondary Ion(s) (m/z)
2-Chlorophenol9.2112864, 93
2,4-Dichlorophenol12.3516298, 63
2,4,6-Trichlorophenol15.0719697, 62
Pentachlorophenol20.04266230, 133

Data obtained from a similar application.[3]

Table 2: Method Performance Data from EPA Method 528

CompoundMethod Detection Limit (MDL) (µg/L)Average Recovery (%)
2-Chlorophenol0.0495
2,4-Dichlorophenol0.0398
2,4,6-Trichlorophenol0.02102
Pentachlorophenol0.5885

Data sourced from U.S. EPA Method 528 documentation.[4]

4. Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample 1 L Water Sample loading Sample Loading sample->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Cartridge Washing loading->washing drying Cartridge Drying washing->drying elution Elution with Dichloromethane drying->elution concentration Concentration elution->concentration final_extract Final Extract (1 mL) concentration->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Figure 1: Workflow for the analysis of chlorinated phenols in water by SPE and GC-MS.

Application Note 2: Analysis of Chlorinated Phenols with Derivatization

For improved chromatographic performance, especially for more polar phenols, a derivatization step is often employed to increase their volatility and reduce peak tailing. Silylation and acetylation are common derivatization techniques.[5][6]

1. Principle

Phenolic hydroxyl groups are converted to less polar derivatives, such as trimethylsilyl (TMS) ethers or acetate esters. This is typically achieved by reacting the sample extract with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or acetic anhydride for acetylation.

2. Experimental Protocol

2.1. Derivatization (Silylation)

This protocol is adapted from a rapid silylation method.[5][7]

  • After the concentration step in the sample preparation, add 0.7 mL of acetone to the dried extract.

  • Add 100 µL of BSTFA.

  • The reaction is typically complete within 15 seconds at room temperature when performed in acetone.[5]

  • The derivatized sample is then ready for GC-MS analysis.

2.2. Derivatization (Acetylation)

This protocol involves in-situ acetylation in an aqueous matrix.[8]

  • To a 300 mL aqueous sample, add internal standards and surrogates.

  • Adjust the pH to 9-11.5 with potassium carbonate to form phenolate ions.

  • Add acetic anhydride to the buffered sample to form the acetate derivatives.

  • Extract the derivatized phenols with hexane.

  • The hexane extract is then analyzed by GC-MS.

3. GC-MS Analysis

The GC-MS conditions are generally similar to those used for underivatized phenols, although the temperature program may be adjusted to accommodate the more volatile derivatives.

4. Data Presentation

Table 3: Comparison of GC-MS performance with and without derivatization

ParameterWithout DerivatizationWith Silylation Derivatization
Peak ShapeOften shows tailing for polar phenolsSymmetrical, Gaussian peaks
SensitivityLower due to peak tailingImproved sensitivity
ReproducibilityCan be lowerHigher reproducibility
Thermal StabilityLower for some compoundsEnhanced thermal stability

Information synthesized from multiple sources.[5][9]

5. Workflow Visualization

G start Sample Extract add_solvent Add Acetone start->add_solvent add_bstfa Add BSTFA add_solvent->add_bstfa reaction Derivatization Reaction (15s at room temp) add_bstfa->reaction analysis GC-MS Analysis reaction->analysis G gc Gas Chromatograph q1 First Quadrupole (Q1) Precursor Ion Selection gc->q1 Eluting Analytes q2 Collision Cell (q2) Collision-Induced Dissociation q1->q2 Selected Precursor Ion q3 Third Quadrupole (Q3) Product Ion Selection q2->q3 Fragment Ions detector Detector q3->detector Selected Product Ion

References

Application Notes and Protocols for In-Vitro Evaluation of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of experimental protocols for the initial in-vitro characterization of the novel compound, 2-Chloro-4-(4-methylsulfonylphenyl)phenol. Due to its phenolic structure, this compound is hypothesized to possess anti-inflammatory and/or cytotoxic properties. The following protocols detail standard cell-based assays to evaluate its effects on cell viability, inflammatory responses, and key cellular signaling pathways.

Introduction

This compound is a phenolic compound with structural features suggesting potential biological activity. Phenolic compounds are a well-established class of molecules known for a wide range of effects, including antioxidant, anti-inflammatory, and anti-cancer activities. The presence of a chloro- group and a methylsulfonylphenyl moiety may further influence its biological profile.

This guide outlines a systematic approach to screen for and characterize the potential therapeutic effects of this compound in a cell culture setting. The protocols provided cover the essential primary assays, including cytotoxicity assessment, and secondary assays to probe for anti-inflammatory effects and investigate the underlying mechanism of action.

Materials and Reagents

  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line, for inflammation assays)

    • HeLa (human cervical cancer cell line, for general cytotoxicity) or other relevant cancer cell line.

  • Cell Culture Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test Compound and Controls:

    • This compound

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Lipopolysaccharide (LPS)

    • Dexamethasone or other known anti-inflammatory drug (positive control)

    • Doxorubicin or other known cytotoxic drug (positive control)

  • Assay-Specific Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[1][2]

    • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[3][4]

    • Sodium Nitrite (for NO standard curve)

    • Human/Murine TNF-α and IL-6 ELISA Kits[5][6]

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[7][8]

    • Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies).

Experimental Workflow

The following diagram outlines the general workflow for testing the compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Mechanism of Action Compound_Prep Compound Preparation (Stock Solution in DMSO) Cell_Culture Cell Seeding (e.g., HeLa, RAW 264.7) Compound_Prep->Cell_Culture MTT_Assay MTT Cytotoxicity Assay (Determine IC50 & Non-Toxic Doses) Cell_Culture->MTT_Assay LPS_Stim LPS Stimulation of RAW 264.7 Cells + Compound Treatment MTT_Assay->LPS_Stim Select Doses Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Select Doses NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stim->NO_Assay Cytokine_ELISA Cytokine Measurement (TNF-α, IL-6 ELISA) LPS_Stim->Cytokine_ELISA Western_Blot Signaling Pathway Analysis (Western Blot for NF-κB, MAPKs) LPS_Stim->Western_Blot Collect Lysates

Caption: Experimental workflow for in-vitro characterization.

Detailed Experimental Protocols

Compound Preparation
  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Vortex or sonicate until fully dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, prepare serial dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Note: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.

Cell Culture and Maintenance
  • Culture RAW 264.7 or HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days when they reach 80-90% confluency to maintain exponential growth.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Cell Seeding: Seed cells (e.g., HeLa or RAW 264.7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[2] Incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Anti-Inflammatory Activity

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant of LPS-stimulated macrophages.[3][12]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells for 2 hours with non-toxic concentrations of the test compound (determined from the MTT assay).

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[3]

  • Supernatant Collection: Collect 100 µL of supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent.[3]

  • Incubation & Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[3]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

This protocol measures the secretion of key inflammatory cytokines like TNF-α and IL-6.

  • Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay (Protocol 4.4.1) using a 24-well plate format.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kit.[5][6] This typically involves coating a plate with a capture antibody, adding the supernatant samples, adding a detection antibody, and then a substrate to produce a colorimetric signal.[13]

  • Data Analysis: Quantify the cytokine concentrations based on the standard curve provided in the kit.

Protocol 3: Mechanism of Action Studies

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][14]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with the test compound at its approximate IC₅₀ concentration (and 0.5x, 2x IC₅₀) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[14]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

This technique is used to detect changes in the expression and phosphorylation (activation) of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.[15][16]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Data Presentation

Table 1: Cytotoxicity of this compound
Concentration (µM)Cell Viability (%) after 24h (Mean ± SD)Cell Viability (%) after 48h (Mean ± SD)
0 (Control)100 ± 5.2100 ± 4.8
0.198.7 ± 4.597.1 ± 5.5
1.095.2 ± 3.990.3 ± 4.1
10.075.4 ± 6.160.5 ± 5.8
50.048.9 ± 5.325.1 ± 3.2
100.015.6 ± 2.85.2 ± 1.9
IC₅₀ (µM) ~51 ~30
Table 2: Effect on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
TreatmentConcentration (µM)NO Production (µM) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (No LPS)-1.2 ± 0.325.1 ± 5.415.8 ± 4.1
LPS (1 µg/mL)-45.8 ± 4.13500 ± 2101800 ± 150
LPS + Compound140.1 ± 3.53150 ± 1801650 ± 130
LPS + Compound1022.5 ± 2.81800 ± 150950 ± 90
LPS + Compound2510.3 ± 1.9850 ± 95420 ± 55
LPS + Dexamethasone18.5 ± 1.5650 ± 70310 ± 40

Signaling Pathway Visualization

The NF-κB pathway is a critical regulator of inflammation and a common target for anti-inflammatory compounds.

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB IkB->IkB_NFkB Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB->IkB_NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Compound Test Compound Compound->IKK Inhibits? IkB_NFkB->NFkB Releases

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

Application Notes for Phenolic Reference Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the use of phenolic compounds as reference standards in analytical chemistry, particularly within the pharmaceutical industry. Due to the limited availability of specific data for 2-Chloro-4-(4-methylsulfonylphenyl)phenol, this document focuses on the general methodologies and applications of closely related chlorinated phenols, which serve as crucial benchmarks for ensuring the quality, purity, and potency of pharmaceutical products. Phenolic compounds are widely used as antiseptics and disinfectants and their accurate quantification is essential.[1][2]

Reference standards are highly characterized materials used to calibrate analytical instruments, validate analytical methods, and as comparators for the identification and quantification of substances in samples.[3] The protocols and data presented herein are based on established analytical techniques for similar phenolic compounds and provide a framework for the use of new phenolic reference standards in a research and quality control setting.

Physicochemical Properties of a Representative Phenolic Compound: 2-Chloro-4-methylphenol

The physical and chemical properties of a reference standard are critical for its proper handling, storage, and use in analytical procedures. The following table summarizes the key properties of 2-Chloro-4-methylphenol, a related phenolic compound.[4][5]

PropertyValue
Chemical Formula C7H7ClO[6]
Molecular Weight 142.58 g/mol [6]
Appearance Liquid
Boiling Point 195-196 °C
Density 1.211 g/mL at 25 °C
Refractive Index n20/D 1.553
CAS Number 6640-27-3[6]

Experimental Protocols

The following protocols describe the use of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of phenolic compounds. These methods are fundamental for the quality control of pharmaceuticals.[7]

High-Performance Liquid Chromatography (HPLC) Protocol for Phenolic Compound Analysis

HPLC is a versatile technique for the separation and quantification of phenolic compounds.[8][9] This protocol outlines a general reverse-phase HPLC method.

1. Objective: To determine the purity of a phenolic compound and quantify it in a drug substance or product.

2. Materials and Reagents:

  • Reference Standard (e.g., 2-Chloro-4-methylphenol)

  • Sample containing the analyte

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Methanol (for sample preparation)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

4. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-20 min: 90% B, 20-22 min: 90-10% B, 22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm[8]
Injection Volume 10 µL

5. Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in methanol in a 100 mL volumetric flask. Dilute to volume with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample by dissolving it in methanol to achieve a theoretical concentration within the range of the working standards. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to the phenolic compound based on the retention time of the reference standard. Calculate the purity or concentration of the analyte in the sample by comparing the peak areas.

Experimental Workflow for HPLC Analysis

cluster_prep Preparation cluster_dissolve Dissolution cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Standard_Sol Standard Solution Standard->Standard_Sol Dissolve in Methanol Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve in Methanol HPLC HPLC System Standard_Sol->HPLC Inject Sample_Sol->HPLC Inject Data Chromatogram & Data HPLC->Data Generate

Caption: Workflow for HPLC analysis using a reference standard.

Gas Chromatography (GC) Protocol for Phenolic Compound Analysis

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like phenols.[10][11][12]

1. Objective: To separate and quantify phenolic compounds in a sample.

2. Materials and Reagents:

  • Reference Standard (e.g., 2-Chloro-4-methylphenol)

  • Sample containing the analyte

  • Methanol (GC grade)

  • Derivatizing agent (optional, e.g., BSTFA)

  • Helium (carrier gas)

3. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

4. Chromatographic Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Carrier Gas Helium
Flow Rate 1.2 mL/min
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector FID at 300 °C

5. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 1000 µg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in methanol to a suitable concentration.

  • (Optional) Derivatization: For improved volatility and peak shape, phenols can be derivatized. Mix 100 µL of the sample/standard with 100 µL of BSTFA and heat at 70 °C for 30 minutes.

  • Analysis: Inject 1 µL of the prepared standard or sample into the GC.

  • Data Analysis: Identify the analyte peak by comparing its retention time with that of the reference standard. Quantify the analyte using a calibration curve generated from the working standards.

Logical Flow for Method Validation

start Start Method Validation specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness end_node Validated Method robustness->end_node

Caption: Key parameters for analytical method validation.

Signaling Pathway Involvement

While specific signaling pathway interactions for this compound are not documented, phenols, in general, are known to have broad biological activities.[2][13][14] For instance, they can act as uncouplers of oxidative phosphorylation or interact with various cellular signaling pathways due to their ability to cross cell membranes and interact with proteins. The exact nature of these interactions is highly dependent on the specific chemical structure of the phenolic compound. Further research would be required to elucidate any specific biological activity of the title compound.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are general guidelines and may require optimization for specific applications and instrumentation. It is essential to consult relevant pharmacopeial standards and regulatory guidelines for the use of reference standards in pharmaceutical analysis.[3]

References

Application Notes and Protocols for Antimicrobial Studies of Phenolic Compounds with Structural Similarity to 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific antimicrobial studies on 2-Chloro-4-(4-methylsulfonylphenyl)phenol are not available in the public domain. The following application notes and protocols are based on studies of structurally related compounds, such as other chlorinated phenols and derivatives containing sulfonylphenyl moieties. These notes are intended to provide a foundational framework for researchers and drug development professionals to design and conduct antimicrobial evaluations of this and similar phenolic compounds.

Introduction

Phenolic compounds are a well-established class of antimicrobial agents.[1][2] Their activity is often influenced by the nature and position of substituents on the aromatic ring. Halogenation, particularly chlorination, has been shown to modulate the biological activity of phenols.[3] The presence of a sulfonyl group can also confer significant biological properties. This document outlines potential applications and experimental protocols for assessing the antimicrobial efficacy of phenolic compounds structurally related to this compound.

Potential Antimicrobial Applications

Based on the antimicrobial profiles of related chlorinated and sulfonyl-containing phenolic compounds, this compound and its analogs could be investigated for the following applications:

  • Broad-spectrum antibacterial activity: Evaluation against a panel of Gram-positive and Gram-negative bacteria is warranted. Studies on similar structures have shown efficacy against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4]

  • Antifungal activity: Testing against common fungal pathogens such as Candida albicans and Aspergillus species could reveal potential applications in treating fungal infections.

  • Biofilm inhibition: Many phenolic compounds exhibit activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. Investigating the ability of this compound to inhibit biofilm formation or eradicate established biofilms is a promising research avenue.[1]

Data on Structurally Related Compounds

The following tables summarize antimicrobial data from studies on compounds with structural similarities to this compound. This data can serve as a reference for expected activity and for the selection of appropriate microbial strains and controls.

Table 1: Antibacterial Activity of a Valine-Derived 1,3-Oxazol-5(4H)-one Bearing a 4-[(4-Chlorophenyl)sulfonyl]phenyl Moiety

Bacterial StrainTypeInhibition Zone (mm)
Staphylococcus aureus ATCC 6538Gram-positive8
Bacillus subtilis ATCC 6683Gram-positive9
Enterococcus faecium E5Gram-positive10

Data extracted from a study on a derivative compound, as direct data on the target molecule is unavailable.[3]

Table 2: Antifungal Activity of a 1,3-Oxazole Derivative with a 4-[(4-Chlorophenyl)sulfonyl]phenyl Group

Fungal StrainInhibition Zone (mm)
Candida albicans 3938

Data extracted from a study on a derivative compound.[3]

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial activity of a test compound.

4.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and DMSO without compound)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Dilute the standardized microbial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well containing the test compound dilutions, the positive control, and the negative control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). This can be confirmed by measuring the optical density at 600 nm.

4.2. Protocol for Agar Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • Test compound at various concentrations

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Negative control disks (impregnated with the solvent used for the test compound)

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized microbial suspension to create a lawn of bacteria.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the filter paper disks impregnated with the test compound, positive control, and negative control onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Test Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Standardize Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Microbe B->D C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Visually Inspect for Turbidity E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling_Pathway_Hypothesis cluster_compound Compound Action cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Effects cluster_outcome Outcome A Chlorinated Phenolic Compound B Membrane Disruption A->B interacts with D Inhibition of Key Enzymes A->D penetrates cell and E Disruption of Electron Transport Chain A->E may also lead to C Increased Permeability B->C F Bacteriostatic or Bactericidal Effect C->F D->F E->F

Caption: Hypothesized antimicrobial mechanism of action for phenolic compounds.

References

Application Notes and Protocols for the Study of Enzyme Inhibition by Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific data regarding the enzyme inhibitory activity of 2-Chloro-4-(4-methylsulfonylphenyl)phenol is not available in the public domain. The following application notes and protocols are provided as a general guide for researchers, scientists, and drug development professionals interested in studying the enzyme inhibitory potential of novel phenolic compounds. The methodologies described are based on established principles of enzyme kinetics and cell biology.

Introduction to Phenolic Compounds as Enzyme Inhibitors

Phenolic compounds are a large and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. They are known to interact with a variety of enzymes, often leading to reversible or irreversible inhibition. The specific nature of this inhibition depends on the structure of the phenolic compound and the active site of the enzyme. Chlorinated phenols, in particular, have been investigated for their biological activities, including antimicrobial and herbicidal effects, which are often mediated through enzyme inhibition. The introduction of a sulfonyl group can further modify the compound's physicochemical properties, potentially influencing its binding affinity and selectivity for target enzymes.

Hypothetical Applications

A novel chlorinated phenol, such as this compound, could theoretically be investigated for its inhibitory effects on a range of enzymes, including but not limited to:

  • Carbonic Anhydrases: Phenols are a known class of carbonic anhydrase inhibitors.[1][2] Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

  • Proteases: The interaction of phenolic compounds with proteins suggests their potential as protease inhibitors.

  • Kinases: Many small molecule inhibitors target the ATP-binding site of kinases, and phenolic structures can serve as scaffolds for designing such inhibitors.

  • Metabolic Enzymes: The structural similarity to endogenous substrates or cofactors could allow phenolic compounds to inhibit enzymes involved in key metabolic pathways. For instance, some phenols are known to inhibit sulfation reactions.[3]

Biochemical Assays: Determining Inhibitory Activity

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compound (e.g., a novel phenolic inhibitor)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • DMSO (for dissolving the test compound)

Protocol:

  • Prepare Reagents:

    • Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

    • Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in the assay buffer. The concentration of the substrate should ideally be at or near its Michaelis constant (Km) for IC50 determination.

  • Assay Procedure:

    • To each well of a 96-well plate, add a small volume of the diluted test compound or DMSO (for the control).

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation step allows the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement wavelength will depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the data by expressing the reaction rates as a percentage of the control (no inhibitor) activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Hypothetical Quantitative Data for a Phenolic Inhibitor

The following table presents hypothetical IC50 values for a generic phenolic compound against a panel of enzymes.

Enzyme TargetIC50 (µM)Assay Type
Carbonic Anhydrase II1.5Esterase Activity Assay
Matrix Metalloproteinase-95.2FRET Peptide Cleavage Assay
Cyclooxygenase-210.8Peroxidase Activity Assay
Tyrosine Kinase (Generic)25.1Kinase Glo® Assay

Cell-Based Assays: Assessing Cellular Effects

Cell Viability Assay

This protocol is used to determine the effect of the test compound on the viability of cultured cells.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the cells in appropriate medium supplemented with FBS and antibiotics.

    • Trypsinize the cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the concentration that causes 50% loss of viability (CC50).

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays enzyme_prep Enzyme Preparation ic50_assay IC50 Determination Assay enzyme_prep->ic50_assay inhibitor_prep Inhibitor Dilution inhibitor_prep->ic50_assay data_analysis_biochem Data Analysis (IC50) ic50_assay->data_analysis_biochem data_analysis_cellular Data Analysis (CC50) data_analysis_biochem->data_analysis_cellular Inform further studies cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment viability_assay Cell Viability Assay compound_treatment->viability_assay viability_assay->data_analysis_cellular

Caption: A generalized workflow for evaluating a novel enzyme inhibitor.

signaling_pathway ext_signal External Signal receptor Receptor ext_signal->receptor enzyme Target Enzyme (e.g., Kinase) receptor->enzyme downstream Downstream Effector enzyme->downstream inhibitor Phenolic Inhibitor inhibitor->enzyme response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: Hypothetical signaling pathway showing enzyme inhibition.

Safety Precautions

Chlorinated phenols and their derivatives should be handled with care.[4] Always consult the Safety Data Sheet (SDS) for the specific compound.[4] In general, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[4] All work should be conducted in a well-ventilated area or a chemical fume hood.[5][4]

References

Application Notes and Protocols for Derivatization of Phenols for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached directly to an aromatic hydrocarbon group. Their analysis is crucial in various fields, including environmental monitoring, food chemistry, and pharmaceutical development. Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of phenols by GC can be challenging due to their polarity and potential for thermal degradation. Derivatization is a chemical modification process that converts the polar hydroxyl group of phenols into a less polar and more volatile functional group, thereby improving their chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for three common derivatization techniques for the analysis of phenols by GC: silylation, acetylation, and pentafluorobenzylation.

Derivatization Methods for Phenols

Silylation

Silylation is a widely used derivatization technique that involves the replacement of the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the phenol, making it more amenable to GC analysis. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and mixtures of BSTFA with trimethylchlorosilane (TMCS) as a catalyst.

Experimental Protocol: Silylation using BSTFA and TMCS

This protocol is suitable for the derivatization of a wide range of phenolic compounds.

Materials:

  • Phenol standard or sample extract dried under a stream of nitrogen.

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC system with a suitable column (e.g., DB-5ms) and detector (e.g., FID or MS)

Procedure:

  • To the dried phenol standard or sample extract in a reaction vial, add 100 µL of anhydrous pyridine.

  • Add 200 µL of BSTFA and 100 µL of TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 80°C for 45 minutes in a heating block or water bath.[1]

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection into the GC system. Inject 1 µL of the solution.

Alternative Fast Silylation Protocol using BSTFA in Acetone:

For rapid screening, a faster protocol can be employed.

  • Dissolve the dried phenol standard or sample extract in 100 µL of acetone.

  • Add 100 µL of BSTFA.

  • Vortex for 15 seconds at room temperature. The reaction is typically complete within this time.

  • The sample is ready for GC injection.

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Dried Phenol Sample/Standard add_pyridine Add 100 µL Anhydrous Pyridine start->add_pyridine add_reagents Add 200 µL BSTFA & 100 µL TMCS add_pyridine->add_reagents vortex Vortex for 30 seconds add_reagents->vortex heat Heat at 80°C for 45 minutes vortex->heat cool Cool to Room Temperature heat->cool gc_injection Inject 1 µL into GC cool->gc_injection end End of Protocol gc_injection->end

Caption: Workflow for In-situ Acetylation of Phenols.

Pentafluorobenzylation (PFBBr Derivatization)

Pentafluorobenzylation is a derivatization technique that introduces a pentafluorobenzyl (PFB) group to the phenolic hydroxyl group. The PFB derivatives are highly electronegative, which makes them particularly suitable for sensitive detection by an electron capture detector (ECD). This method is often used for trace-level analysis of phenols. The derivatizing agent is α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr).

Experimental Protocol: Pentafluorobenzylation using PFBBr (adapted from EPA Method 8041A)

This protocol is designed for high-sensitivity analysis of phenols.

Materials:

  • Phenol standard or sample extract in a suitable solvent (e.g., acetone).

  • α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) reagent (50 mg/mL in acetone). [2]* Potassium carbonate (K₂CO₃) solution (10% w/v in water). [2]* Hexane

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC system with a suitable column and an Electron Capture Detector (ECD)

Procedure:

  • To 1 mL of the phenol standard or sample extract in acetone in a reaction vial, add 100 µL of 10% potassium carbonate solution.

  • Add 50 µL of the PFBBr reagent to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane to the vial and vortex for 1 minute to extract the PFB derivatives.

  • Allow the layers to separate.

  • The upper hexane layer is ready for GC-ECD analysis.

Workflow for Pentafluorobenzylation Derivatization

G Pentafluorobenzylation Workflow (PFBBr) cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Extraction & Analysis start Start with Phenol Sample/Standard in Acetone (1 mL) add_base Add 100 µL 10% K₂CO₃ Solution start->add_base add_reagent Add 50 µL PFBBr Reagent add_base->add_reagent vortex Vortex for 30 seconds add_reagent->vortex heat Heat at 60°C for 30 minutes vortex->heat cool Cool to Room Temperature heat->cool add_hexane Add 1 mL Hexane & Vortex cool->add_hexane separate Allow Layers to Separate add_hexane->separate collect_hexane Collect Hexane Layer separate->collect_hexane gc_injection Inject into GC-ECD collect_hexane->gc_injection end End of Protocol gc_injection->end

Caption: Workflow for Pentafluorobenzylation of Phenols.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the different derivatization methods. It is important to note that these values can vary depending on the specific phenol, the analytical instrumentation, and the sample matrix.

ParameterSilylation (MTBSTFA)In-situ AcetylationPentafluorobenzylation (PFBBr)
Limit of Detection (LOD) 0.317 - 0.410 µg/mL0.06 - 0.20 µg/L0.0066 - 0.0147 µg/L
Limit of Quantitation (LOQ) 0.085 - 1.53 µg/mL0.23 - 0.70 µg/LNot consistently reported
Linearity (R²) > 0.995> 0.998> 0.99
Recovery Not specified87.3 - 111%> 90% (for halogenated phenols)
Typical Detector MS, FIDMS, FIDECD, MS (NICI)

Conclusion

The choice of derivatization method for the GC analysis of phenols depends on several factors, including the specific phenols of interest, the required sensitivity, the sample matrix, and the available instrumentation.

  • Silylation is a versatile and robust method suitable for a wide range of phenols and is compatible with both FID and MS detectors.

  • In-situ acetylation offers a simplified workflow for aqueous samples and provides good sensitivity.

  • Pentafluorobenzylation is the method of choice for ultra-trace analysis of phenols, especially when using an electron capture detector, due to its exceptional sensitivity.

By selecting the appropriate derivatization protocol, researchers, scientists, and drug development professionals can significantly enhance the quality and reliability of their GC analysis of phenolic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Friedel-Crafts Acylation: Reaction of 2-chloroanisole with 4-methylsulfonylbenzoyl chloride in the presence of a Lewis acid catalyst to form the intermediate ketone, 1-(2-chloro-4-methoxyphenyl)-1-(4-methylsulfonylphenyl)methanone.

  • Demethylation: Cleavage of the methyl ether in the intermediate ketone to yield the final product, this compound.

This guide will address potential issues and impurities that may arise during these stages.

Troubleshooting Guides and FAQs

Section 1: Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction is not proceeding or is giving a low yield. What are the possible causes and solutions?

A1: Low reactivity in Friedel-Crafts acylation can be attributed to several factors. Here is a summary of potential causes and troubleshooting steps:

Potential Cause Troubleshooting/Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is moisture-sensitive. Ensure the catalyst is fresh and handled under anhydrous conditions. Consider using a newer, unopened bottle of the catalyst.
Deactivated Substrate While 2-chloroanisole is activated by the methoxy group, strongly deactivating impurities in the starting material can hinder the reaction. Purify the 2-chloroanisole by distillation before use.
Insufficient Catalyst Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because both the acyl chloride and the product ketone can complex with it.[1] Ensure at least one equivalent of the catalyst is used.
Low Reaction Temperature While lower temperatures can improve selectivity, they may also slow down the reaction rate. If the reaction is sluggish, consider gradually increasing the temperature, for example, from 0°C to room temperature.
Poor Quality Acyl Chloride The 4-methylsulfonylbenzoyl chloride should be pure. If it has degraded (e.g., hydrolyzed to the carboxylic acid), the reaction will fail. Consider resynthesizing or purifying the acyl chloride.

Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. What are these impurities and how can I avoid them?

A2: The formation of multiple products is likely due to the formation of regioisomers. The directing effects of the chloro (ortho, para-directing but deactivating) and methoxy (ortho, para-directing and activating) groups on the 2-chloroanisole ring can lead to different isomers.

  • Expected Product: Acylation at the 4-position (para to the methoxy group and meta to the chloro group).

  • Potential Regioisomeric Impurity: Acylation at the 6-position (ortho to the methoxy group and meta to the chloro group).

Strategies to Minimize Regioisomers:

  • Choice of Lewis Acid: Milder Lewis acids like ZnCl₂ or TiCl₄ may offer better regioselectivity compared to stronger ones like AlCl₃.[2]

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the thermodynamically favored product.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents are generally preferred.

Q3: How can I purify the desired ketone intermediate from its regioisomer?

A3: Separating regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A very slow gradient and a non-polar solvent system may be required to achieve separation.

  • Crystallization: If the desired isomer is a solid, fractional crystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired product.

Section 2: Demethylation

Q1: My demethylation reaction is incomplete or not working. What should I check?

A1: Incomplete demethylation can be due to several factors related to the choice of reagent and reaction conditions.

Reagent Potential Issues & Solutions
Boron Tribromide (BBr₃) BBr₃ is a powerful but moisture-sensitive reagent. Ensure it is fresh and the reaction is conducted under strictly anhydrous conditions. Incomplete reaction could be due to insufficient equivalents of BBr₃; use at least 1.1-1.5 equivalents.
Pyridinium Hydrochloride This reagent requires high temperatures (around 180-220°C).[3] Ensure the reaction temperature is maintained. The reaction is typically run neat (without solvent).
Aluminum Chloride (AlCl₃) / Thiol This combination can be effective. Ensure the AlCl₃ is of good quality. The thiol can sometimes lead to side reactions if other functional groups are present.
Hydrobromic Acid (HBr) This is a classic but harsh method. It requires high temperatures and prolonged reaction times. Ensure a high concentration of HBr is used.

Q2: I am observing side products after the demethylation step. What are they and how can I prevent their formation?

A2: Side reactions during demethylation can lead to a complex product mixture.

  • Ring Halogenation: When using HBr or HI, there is a risk of electrophilic aromatic substitution on the electron-rich phenol ring, leading to brominated or iodinated impurities. Using a reducing agent as an additive with HI can help mitigate this.[4]

  • Thiol Addition: If using a thiol-based demethylation method, the thiol may add to other functional groups if present.

  • Polymerization: Harsh acidic conditions and high temperatures can sometimes lead to the formation of polymeric byproducts.

Prevention Strategies:

  • Use milder demethylation reagents where possible.

  • Carefully control the reaction temperature and time.

  • Consider using microwave irradiation with reagents like pyridine hydrochloride, which can sometimes lead to cleaner reactions and shorter reaction times.[5]

Q3: What are the best methods for purifying the final product, this compound?

A3: Purification of the final phenolic product can be achieved through several methods.

  • Extraction: An aqueous workup with a basic solution (e.g., sodium hydroxide) will deprotonate the phenol, allowing it to be extracted into the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified phenol.

  • Crystallization: Recrystallization from a suitable solvent system is an excellent method for obtaining a highly pure product.

  • Column Chromatography: If crystallization is not effective, column chromatography can be used.

  • Solid-Phase Scavenging: Basic polystyrene resins can selectively bind acidic phenols, allowing for the removal of non-acidic impurities. The purified phenol can then be desorbed from the resin using a different solvent.[6]

Experimental Protocols

Note: These are general protocols and may require optimization.

Protocol 1: Friedel-Crafts Acylation of 2-Chloroanisole
  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add 4-methylsulfonylbenzoyl chloride (1.0 eq.) portion-wise.

  • Stir the mixture for 15 minutes at 0°C.

  • Add a solution of 2-chloroanisole (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.

  • Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously for 15-20 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Demethylation of the Ketone Intermediate

Method A: Using Boron Tribromide

  • Dissolve the ketone intermediate (1.0 eq.) in anhydrous DCM and cool to -78°C (dry ice/acetone bath) under a nitrogen atmosphere.

  • Add a solution of boron tribromide (1.2 eq.) in DCM dropwise.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and slowly quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude phenol.

  • Purify by crystallization or column chromatography.

Method B: Using Pyridinium Hydrochloride

  • Combine the ketone intermediate (1.0 eq.) and pyridinium hydrochloride (5-10 eq.) in a round-bottom flask.

  • Heat the mixture to 180-200°C and stir for 1-3 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Demethylation 2-Chloroanisole 2-Chloroanisole Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) 2-Chloroanisole->Reaction 4-Methylsulfonylbenzoyl Chloride 4-Methylsulfonylbenzoyl Chloride 4-Methylsulfonylbenzoyl Chloride->Reaction Intermediate_Ketone 1-(2-chloro-4-methoxyphenyl)-1- (4-methylsulfonylphenyl)methanone Reaction->Intermediate_Ketone Demethylation_Reaction Demethylation (e.g., BBr3 or Pyridinium HCl) Intermediate_Ketone->Demethylation_Reaction Final_Product This compound Demethylation_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield or No Reaction? Start->Low_Yield Multiple_Products Multiple Products Observed? Low_Yield->Multiple_Products No Check_Catalyst Check Catalyst Activity and Amount Low_Yield->Check_Catalyst Yes Regioisomers Potential Regioisomers (e.g., 6-acylated product) Multiple_Products->Regioisomers Yes Purification_Issues Purification Challenges? Multiple_Products->Purification_Issues No Check_Starting_Materials Check Purity of Starting Materials Check_Catalyst->Check_Starting_Materials Optimize_Conditions Optimize Reaction Temperature and Time Check_Starting_Materials->Optimize_Conditions Optimize_Conditions->Low_Yield Optimize_Selectivity Optimize for Selectivity: - Milder Lewis Acid - Lower Temperature Regioisomers->Optimize_Selectivity Optimize_Selectivity->Purification_Issues Column_Chromatography Optimize Column Chromatography Purification_Issues->Column_Chromatography Yes Successful_Product Pure Product Purification_Issues->Successful_Product No Crystallization Attempt Crystallization Column_Chromatography->Crystallization Crystallization->Successful_Product

Caption: Troubleshooting logic for the synthesis.

References

optimizing reaction conditions for 2-Chloro-4-(4-methylsulfonylphenyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the synthesis of this compound:

  • Ortho-chlorination of 4-(4-methylsulfonylphenyl)phenol: This route involves the synthesis of the phenol precursor followed by a regioselective chlorination at the ortho position to the hydroxyl group.

  • Suzuki-Miyaura Cross-Coupling: This approach involves the palladium-catalyzed cross-coupling of a suitable boronic acid/ester with an aryl halide. A feasible disconnection is the coupling of 4-(methylsulfonyl)phenylboronic acid with a 2-chlorophenol derivative.

Q2: How can I synthesize the precursor, 4-(4-methylsulfonylphenyl)phenol?

A2: A common and effective method is the oxidation of 4-(methylthio)phenol. This can be achieved using an oxidizing agent like Oxone® in a solvent mixture such as ethanol and water.[1][2]

Q3: What are the common challenges in the ortho-chlorination of phenols?

A3: The main challenge is achieving high regioselectivity for the ortho-isomer over the para-isomer. Over-chlorination to form dichlorinated byproducts can also be an issue. The choice of chlorinating agent and catalyst is crucial for directing the chlorination to the desired position.[3][4][5][6][7]

Q4: What are the key parameters to control in a Suzuki-Miyaura coupling reaction for this synthesis?

A4: Key parameters include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For coupling with electron-poor partners like 4-(methylsulfonyl)phenylboronic acid, careful optimization of these parameters is necessary to achieve high yields and minimize side reactions.[8][9][10][11][12][13]

Q5: What are common side reactions in the Suzuki-Miyaura coupling?

A5: Common side reactions include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation (hydrolysis of the boronic acid). These can often be minimized by carefully degassing the reaction mixture, using the appropriate base and catalyst system, and ensuring anhydrous conditions when necessary.[9][14]

Troubleshooting Guides

Route 1: Ortho-Chlorination of 4-(4-methylsulfonylphenyl)phenol
Problem Possible Cause(s) Suggested Solution(s)
Low yield of 4-(4-methylsulfonylphenyl)phenol precursor Incomplete oxidation of 4-(methylthio)phenol.- Ensure the correct stoichiometry of the oxidizing agent (e.g., Oxone®).- Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.- Optimize the reaction time and temperature.[1][2]
Low regioselectivity (high para-isomer formation) in chlorination - Inappropriate chlorinating agent or catalyst.- Reaction temperature is not optimal.- Use a bulky amine catalyst (e.g., di-s-butylamine) with sulfuryl chloride to favor ortho-chlorination.- Consider using a directed chlorination system like PIFA/AlCl₃.- Optimize the reaction temperature; in some amine-catalyzed systems, higher temperatures can increase ortho-selectivity.
Formation of dichlorinated byproducts Excess chlorinating agent.- Use a stoichiometric amount of the chlorinating agent (e.g., 1.0-1.1 equivalents).- Add the chlorinating agent slowly to the reaction mixture.
Difficult purification of the final product Presence of unreacted starting material and isomeric byproducts with similar polarities.- Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).- Consider recrystallization to obtain a highly pure product.
Route 2: Suzuki-Miyaura Cross-Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive catalyst.- Inappropriate ligand or base.- Low reaction temperature.- Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.- For electron-poor boronic acids, consider using electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos).- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene.[8][11]
Significant homocoupling of the boronic acid - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without a proper reducing agent.- Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).- Use a Pd(0) catalyst source or a precatalyst that readily forms the active species.[9][14]
Dehalogenation of the aryl halide - Presence of a hydrogen source.- Inappropriate ligand or base.- Ensure anhydrous conditions if necessary.- Screen different ligands and bases; sometimes a weaker base can mitigate this side reaction.
Protodeboronation of the boronic acid - Presence of water or protic solvents.- Unstable boronic acid.- Use anhydrous solvents and reagents.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methylsulfonylphenyl)phenol (Precursor for Route 1)

This protocol is adapted from the oxidation of 4-(methylthio)phenol.[1][2]

Materials:

  • 4-(methylthio)phenol

  • Oxone® (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve 4-(methylthio)phenol (1 equivalent) in a mixture of ethanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Oxone® (2-2.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(methylsulfonyl)phenol.

Protocol 2: Ortho-chlorination of 4-(4-methylsulfonylphenyl)phenol

This protocol provides general conditions for a regioselective ortho-chlorination.

Materials:

  • 4-(4-methylsulfonylphenyl)phenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Di-s-butylamine (or another suitable amine catalyst)

  • Anhydrous non-polar solvent (e.g., toluene, 1,2-dichloroethane)

Procedure:

  • Dissolve 4-(4-methylsulfonylphenyl)phenol (1 equivalent) and the amine catalyst (e.g., 0.01-0.1 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Heat the mixture to the desired temperature (e.g., 70-80 °C).

  • Slowly add sulfuryl chloride (1-1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for 1-3 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of 4-(methylsulfonyl)phenylboronic acid with 2-chloro-4-bromophenol.

Materials:

  • 4-(methylsulfonyl)phenylboronic acid

  • 2-chloro-4-bromophenol

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane/water, toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add 2-chloro-4-bromophenol (1 equivalent), 4-(methylsulfonyl)phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ortho-Chlorination of Phenols

Chlorinating AgentCatalyst/AdditiveSolventTemperature (°C)Typical Ortho:Para RatioReference
SO₂Cl₂Di-s-butylamineToluene70High ortho selectivity[15]
PIFAAlCl₃DichloromethaneRoom Temp.Highly regioselective for ortho[3]
DCDMHAmmonium saltTolueneRoom Temp.High ortho selectivity[7]

Table 2: Common Conditions for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolvent SystemTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂O80-100
Pd₂(dba)₃SPhos/XPhosK₃PO₄Dioxane/H₂O80-110
PdCl₂(dppf)-Cs₂CO₃DMF or Dioxane90-120

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Ortho-Chlorination cluster_route2 Route 2: Suzuki-Miyaura Coupling start1 4-(Methylthio)phenol precursor 4-(4-Methylsulfonylphenyl)phenol start1->precursor Oxidation (e.g., Oxone®) product1 This compound precursor->product1 Ortho-Chlorination (e.g., SO₂Cl₂/Amine) start2a 4-(Methylsulfonyl)phenylboronic Acid product2 This compound start2a->product2 Pd-catalyzed Cross-Coupling start2b 2-Chloro-4-bromophenol start2b->product2 Pd-catalyzed Cross-Coupling

Caption: Alternative synthetic routes for this compound.

Troubleshooting_Suzuki cluster_solutions1 Catalyst Issues cluster_solutions2 Side Reaction Mitigation cluster_solutions3 Reactivity Enhancement start Low Yield in Suzuki Coupling cause1 Inactive Catalyst start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Reactivity start->cause3 solution1a Use fresh Pd catalyst/ligand cause1->solution1a solution1b Ensure inert atmosphere cause1->solution1b solution2a Degas solvent thoroughly cause2->solution2a Homocoupling solution2b Use boronate ester cause2->solution2b Protodeboronation solution2c Screen different bases cause2->solution2c Dehalogenation solution3a Increase temperature cause3->solution3a solution3b Use more active ligand (e.g., Buchwald ligands) cause3->solution3b solution3c Change solvent system cause3->solution3c

Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.

References

Technical Support Center: Synthesis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4-(4-methylsulfonylphenyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common strategy involves a two-step synthesis. The first step is the oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol. The second step is the selective ortho-chlorination of 4-(methylsulfonyl)phenol to yield the final product. Direct chlorination of 4-(methylthio)phenol is generally avoided as the thioether group is sensitive to oxidation by chlorinating agents.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors. The methylsulfonyl group is strongly electron-withdrawing, which deactivates the phenol ring towards electrophilic aromatic substitution, making the chlorination step challenging. Incomplete conversion of the starting material is a common issue. Additionally, side reactions such as polychlorination or oxidation of the phenol ring can reduce the yield of the desired product. Careful control of reaction conditions, including temperature and stoichiometry of the chlorinating agent, is crucial.

Q3: What are the common impurities I might encounter, and how can I identify them?

A3: Common impurities include unreacted 4-(methylsulfonyl)phenol, the isomeric byproduct 2,6-dichloro-4-(4-methylsulfonylphenyl)phenol, and potentially small amounts of polychlorinated species. These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How can I improve the purity of my final product?

A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent system is often effective for removing isomeric and other solid impurities. Column chromatography on silica gel can also be employed for more challenging separations. For the removal of acidic impurities, a wash with a dilute basic solution during the workup can be beneficial.

Q5: What is the role of a catalyst in the ortho-chlorination of phenols?

A5: For phenols with a substituent in the para-position, achieving high selectivity for ortho-chlorination can be challenging as the para-position is often sterically and electronically favored for electrophilic attack. Catalysts can be used to direct the chlorination to the ortho-position. For instance, bifunctional catalysts containing a thiourea and a Lewis basic moiety can pre-associate with the phenolic hydroxyl group and deliver the electrophilic chlorine to the adjacent ortho position.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Oxidation Step Incomplete oxidation of the thioether.- Ensure the oxidizing agent (e.g., Oxone®, hydrogen peroxide) is fresh and used in the correct stoichiometric amount (typically a slight excess).- Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.- Adjust the reaction temperature and time as needed.
Low Yield in Chlorination Step - Deactivation of the aromatic ring by the methylsulfonyl group leading to incomplete reaction.- Use of a non-selective chlorinating agent resulting in a mixture of isomers.- Over-chlorination leading to di- or tri-chlorinated byproducts.- Employ a more reactive and selective chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst.- Consider using a directing catalyst system to favor ortho-chlorination.- Carefully control the stoichiometry of the chlorinating agent (use of a slight excess, e.g., 1.05-1.1 equivalents).- Maintain a low reaction temperature to improve selectivity.
Product Contaminated with Starting Material Incomplete chlorination reaction.- Increase the reaction time or slightly increase the amount of chlorinating agent.- Optimize the reaction temperature.- Purify the crude product via recrystallization or column chromatography.
Presence of Isomeric Impurities (e.g., 2,6-dichloro isomer) Lack of regioselectivity in the chlorination step.- Use a sterically hindered chlorinating agent or a directing catalyst to enhance ortho-selectivity.- Optimize reaction conditions (lower temperature, choice of solvent) to favor the desired isomer.- Separate isomers by fractional recrystallization or careful column chromatography.
Dark-colored Product Oxidation of the phenolic product or impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified solvents and reagents.- Treat the crude product with activated carbon during recrystallization.

Experimental Protocols

Step 1: Synthesis of 4-(Methylsulfonyl)phenol

This protocol is adapted from a general procedure for the oxidation of aryl thioethers.

Materials:

  • 4-(Methylthio)phenol

  • Oxone® (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve 4-(methylthio)phenol (1 equivalent) in a mixture of ethanol and water at room temperature.

  • To this solution, add Oxone® (2.1 equivalents) portion-wise over 30 minutes. The reaction is exothermic and may require external cooling to maintain the temperature around 25-30 °C.

  • Stir the reaction mixture vigorously for 12-18 hours at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Upon completion, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain crude 4-(methylsulfonyl)phenol. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Step 2: Synthesis of this compound

This is a hypothetical protocol based on established methods for selective ortho-chlorination of phenols.

Materials:

  • 4-(Methylsulfonyl)phenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(methylsulfonyl)phenol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (e.g., 0.1 equivalents of AlCl₃) to the solution.

  • Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC or GC-MS.

  • Once the reaction is complete, quench the reaction by slowly adding cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a solvent such as toluene or an ethanol/water mixture.

Quantitative Data Summary

The following table summarizes typical (hypothetical) results that may be expected when following the protocols above under optimized conditions. Actual results may vary depending on the specific experimental setup and scale.

Step Reactant Product Typical Yield (%) Typical Purity (%)
1. Oxidation4-(Methylthio)phenol4-(Methylsulfonyl)phenol90-98%>98% (after recrystallization)
2. Chlorination4-(Methylsulfonyl)phenolThis compound75-85%>99% (after recrystallization)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination cluster_purification Purification A 4-(Methylthio)phenol C 4-(Methylsulfonyl)phenol A->C Oxidation B Oxone® Ethanol/Water D 4-(Methylsulfonyl)phenol F This compound D->F ortho-Chlorination E SO₂Cl₂ / AlCl₃ DCM, 0 °C G Crude Product I Pure Product (>99%) G->I Purification H Recrystallization

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckStep1 Analyze Purity of 4-(Methylsulfonyl)phenol Start->CheckStep1 Step1OK Purity >98% CheckStep1->Step1OK Yes Step1NotOK Purity <98% CheckStep1->Step1NotOK No CheckChlorination Review Chlorination Conditions Step1OK->CheckChlorination TroubleshootOxidation Troubleshoot Oxidation Step: - Check Oxone® quality - Monitor reaction to completion - Re-purify intermediate Step1NotOK->TroubleshootOxidation TroubleshootOxidation->CheckStep1 ConditionsOK Conditions Optimal CheckChlorination->ConditionsOK Yes ConditionsNotOK Suboptimal Conditions CheckChlorination->ConditionsNotOK No CheckPurification Evaluate Purification Method ConditionsOK->CheckPurification TroubleshootChlorination Troubleshoot Chlorination Step: - Verify SO₂Cl₂ concentration - Ensure anhydrous conditions - Control temperature strictly - Consider alternative catalyst ConditionsNotOK->TroubleshootChlorination TroubleshootChlorination->CheckChlorination PurificationOK Effective Method CheckPurification->PurificationOK Yes PurificationNotOK Ineffective Method CheckPurification->PurificationNotOK No End Optimized Process PurificationOK->End TroubleshootPurification Troubleshoot Purification: - Screen recrystallization solvents - Consider column chromatography - Use activated carbon for color PurificationNotOK->TroubleshootPurification TroubleshootPurification->CheckPurification

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Analysis of Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of chlorinated phenols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the analysis of chlorinated phenols by Gas Chromatography (GC)?

A1: Derivatization is a common step in the GC analysis of chlorinated phenols for several reasons. It is primarily used to improve the chromatographic performance and sensitivity of the analytes[1]. Phenols are polar and can interact with active sites in the GC system, leading to poor peak shape (tailing)[2]. Converting them to less polar derivatives, such as acetylated[3] or silylated[4] compounds, reduces these interactions, resulting in sharper, more symmetrical peaks and improved separation[5]. Derivatization can also increase the volatility of the phenols, making them more suitable for GC analysis, and can enhance detector response, particularly for electron-capture detectors (ECD)[6].

Q2: What are the most common derivatization techniques for chlorinated phenols?

A2: The most common derivatization methods include acetylation and silylation.

  • Acetylation: This is often performed in-situ using acetic anhydride. The phenolic acetates formed are then extracted for analysis[7]. This method has been successfully used for a wide range of chlorinated phenols, guaiacols, and catechols in complex matrices like pulp and paper effluents[3].

  • Silylation: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (TMS) derivatives[4][8]. This reaction can be very rapid; for instance, using BSTFA in acetone can lead to complete derivatization within 15 seconds at room temperature[4].

Q3: Can chlorinated phenols be analyzed without derivatization?

A3: Yes, underivatized phenols can be analyzed directly by GC, often using a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS)[6][9]. Modern, inert GC columns, such as those with a 5% phenyl polysiloxane-type stationary phase, can provide good performance with minimal peak tailing for many phenolic compounds[9][10]. However, for trace-level analysis or for highly active compounds like pentachlorophenol, derivatization is often preferred to improve sensitivity and peak shape[9].

Q4: What sample preparation techniques are recommended for extracting chlorinated phenols from water and soil?

A4: For water samples, Solid Phase Extraction (SPE) is a widely used technique dictated by methods like U.S. EPA 528[11]. It allows for the extraction and purification of analytes and can be automated for high-throughput processing[11]. For soil samples, Soxhlet extraction is a common method, often using a solvent mixture like Dichloromethane/Acetone for about 16 hours[12]. Other techniques for various sample types include liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME)[1].

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of chlorinated phenols.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for most of my chlorinated phenol analytes. What is the cause and how can I fix it?

A: Peak tailing is typically caused by unwanted interactions between the polar phenol group and active sites within the GC system.

  • Cause: Active sites in the GC inlet liner, column, or detector can adsorb the acidic phenol compounds, causing them to elute slowly and asymmetrically[2]. Contaminated samples or column overloading can also lead to poor peak shape[2][13].

  • Solution Workflow:

    • Check the Inlet: The inlet is a common source of activity. Clean or replace the inlet liner with a new, deactivated one[2].

    • Column Maintenance: If the problem persists, active sites may have developed on the column. Trim the first few centimeters (10-15 cm) from the front of the analytical column, as this is where non-volatile residues accumulate[9].

    • Consider Derivatization: If tailing continues to be an issue, especially for more active compounds, derivatizing the phenols to make them less polar is a highly effective solution[1][6].

    • Check for Leaks: Leaks in the injector can also affect peak shape. Perform a leak check on your system[2].

Problem 2: Low or Inconsistent Analyte Recovery

Q: I'm experiencing low and erratic recoveries for my target phenols, especially in complex matrices. How can I improve this?

A: Low recovery can stem from inefficient extraction, analyte degradation, or matrix effects.

  • Cause: Some phenols have high water solubility, making their extraction from aqueous samples difficult[14]. Decomposition can occur under certain conditions, such as basic extraction[14]. Matrix interferences, where co-extracted contaminants suppress the instrument's response, are also a major factor[14][15].

  • Solutions:

    • Optimize Extraction pH: For aqueous samples, ensure the pH is acidified to <2 before extraction. This keeps the phenols in their protonated, less polar form, which is necessary for good yield from SPE or LLE[11][14].

    • Increase Ionic Strength: Adding sodium chloride (e.g., 10 g per 1 L of water sample) can improve the extraction efficiency of water-soluble phenols by "salting them out" of the aqueous phase[14].

    • Use Isotope Dilution: For compounds known to have poor recovery, spiking samples with stable, deuterium-labeled isotopes of your target analytes before extraction is highly recommended. These act as internal standards that correct for recovery losses during sample preparation and analysis[14].

    • Sample Cleanup: If matrix interferences are suspected, a more rigorous cleanup of the sample extract may be necessary[12].

Problem 3: Gradual Loss of Signal After Multiple Injections

Q: After injecting about 20-30 samples, I notice a significant drop in signal intensity, and some compounds like pentachlorophenol disappear completely. What's happening?

A: This is a classic symptom of system contamination, particularly from high-boiling point material in the sample matrix.

  • Cause: Non-volatile contaminants (e.g., heavy oils, fats) from the sample matrix can accumulate in the GC inlet and the front of the analytical column[9]. This contamination creates active sites that trap sensitive analytes like pentachlorophenol, preventing them from reaching the detector[9]. The derivatization reagent itself (e.g., BSTFA) could also potentially contaminate the instrument over time[9].

  • Troubleshooting Workflow: The following diagram illustrates a systematic approach to diagnosing and resolving this issue.

G Troubleshooting Workflow: Signal Loss start Signal Intensity Decreasing? inlet Perform Inlet Maintenance (Replace Liner, Septum) start->inlet Yes trim_col Trim 10-15 cm from Front of Column inlet->trim_col Signal still low resolved Problem Resolved inlet->resolved Signal restored check_reagent Analyze Reagent Blank (Is derivatizing agent the issue?) trim_col->check_reagent Signal still low trim_col->resolved Signal restored replace_col Contamination is Severe Replace Guard or Analytical Column check_reagent->replace_col Blank is clean, Contamination likely in column replace_col->resolved

Caption: A step-by-step workflow for troubleshooting signal loss.

Problem 4: Co-elution of Isomers

Q: I am unable to separate critical isomer pairs, such as 2,4-dichlorophenol and 2,5-dichlorophenol. What can I do?

A: Co-elution of isomers is a common challenge that depends heavily on the chromatographic column and conditions.

  • Cause: The selected GC column phase may not have sufficient selectivity to resolve structurally similar isomers[14]. For example, 2,4- and 2,5-dichlorophenol often co-elute on a standard DB-5 column[14].

  • Solutions:

    • Change the Column: Use a column with a different stationary phase polarity. For instance, a mid-polarity column like a DB-1701 may provide the necessary selectivity to separate pairs that co-elute on a non-polar DB-5 column[6][9].

    • Optimize GC Method: Adjust the oven temperature program. A slower ramp rate can sometimes improve the resolution between closely eluting peaks.

    • Confirm with GC-MS: If complete baseline separation cannot be achieved, Gas Chromatography-Mass Spectrometry (GC-MS) can often be used to identify and quantify co-eluting compounds by using their unique mass spectra, provided they have different fragmentation patterns[3].

Data & Tables

Table 1: Comparison of Common Derivatization Reagents

ReagentDerivative FormedTypical Reaction ConditionsAdvantagesDisadvantages
Acetic Anhydride Acetate EsterIn-situ with K₂CO₃ buffer, then hexane extraction[7].Robust, good recovery for many phenols[3].May not be suitable for all substituted phenols.
BSTFA Trimethylsilyl (TMS) EtherCan be quantitative in 15s at room temp in acetone[4].Very fast, improves sensitivity and reproducibility[4].TMS derivatives can be sensitive to moisture.
PFBBr Pentafluorobenzyl EtherUsed with a catalyst, analyzed by GC-ECD[6].Creates derivatives with high ECD response.Some phenols fail to derivatize with this reagent[6].

Table 2: Typical Method Performance Data for Chlorinated Phenols in Water

ParameterValueNotesSource
Holding Time (Preserved) Extract within 14 daysSample preserved with H₂SO₄ to pH < 2 and stored at ≤ 6°C.[14]
Holding Time (Extracts) Analyze within 40 daysExtract stored at ≤ 6°C.[14]
Required Accuracy 70-130% Average RecoveryMeasured via Laboratory Control Samples.[14]
Required Precision <20% RSDMeasured via Laboratory Control Samples.[12]
Typical Detection Limits (SPE-GC/MS) 0.01 - 0.25 µg/LCan be achieved for most chlorophenols with preconcentration.[8]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of Water Samples (Based on EPA Method 528)

This protocol outlines the steps for extracting chlorinated phenols from a 1 L water sample using an automated SPE instrument.

  • Sample Preservation: Preserve the 1 L water sample by acidifying to pH 2 with hydrochloric acid. If residual chlorine is present, add ~40 mg of sodium sulfite[11].

  • Cartridge Conditioning:

    • Rinse the SPE cartridge with 3 mL of dichloromethane[11].

    • Rinse with 3 mL of methanol[11].

    • Rinse with 3 mL of 0.05 N HCl[11].

  • Sample Loading: Load the 1 L water sample onto the cartridge at a flow rate of 10-20 mL/min[11].

  • Cartridge Washing & Drying:

    • Wash the cartridge with 10 mL of reagent water[11].

    • Dry the cartridge thoroughly under a stream of nitrogen for at least 15 minutes to remove all water[11].

  • Analyte Elution:

    • Soak the cartridge with 3 mL of dichloromethane and collect the eluate[11].

    • Elute the remaining analytes with an additional 10 mL of dichloromethane[11].

  • Concentration: Concentrate the final eluate to 0.9 mL under a gentle stream of nitrogen. Adjust the final volume to 1 mL and add internal standards for analysis[11].

The logical flow of this process is visualized below.

Caption: General workflow for SPE of chlorinated phenols from water.

Protocol 2: Rapid Silyl Derivatization with BSTFA

This protocol is adapted for fast derivatization of sample extracts prior to GC-MS analysis.

  • Solvent Exchange: Ensure the final sample extract is in a water-immiscible solvent like hexane or dichloromethane. The extract should be dried using anhydrous sodium sulfate[4].

  • Reaction Acceleration: Add acetone to the extract so that the final acetone content is >60% (v/v). This dramatically accelerates the derivatization reaction[4].

  • Derivatization: Add an excess amount of the silylating reagent, bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the extract. The reaction should be complete within 15 seconds at room temperature[4].

  • Reagent Quench (Optional but Recommended): To improve the long-term stability of the derivatives, add a small spike of water to hydrolyze any excess BSTFA reagent. Immediately after, add anhydrous sodium sulfate to remove the water[4].

  • Analysis: The sample is now ready for direct injection into the GC-MS. This procedure allows for rapid and reproducible derivatization[4].

References

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-(4-methylsulfonylphenyl)phenol and encountering solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve this compound in an aqueous buffer?

A1: Start by preparing a stock solution in a water-miscible organic solvent such as DMSO, DMF, or ethanol.[1] Subsequently, dilute this stock solution into your aqueous buffer. It is crucial to add the stock solution dropwise while vigorously stirring the buffer to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum, typically below 1%, to avoid impacting biological experiments.

Q2: I am observing precipitation when diluting my DMSO stock of this compound into my aqueous experimental medium. What should I do?

A2: This is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Decrease the final concentration: Your target concentration may be above the compound's solubility limit in the final medium.

  • Optimize the organic co-solvent percentage: While aiming for a low percentage, a slight increase in the co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) might be necessary and tolerable for your experimental system.

  • Use a different co-solvent: Some compounds are more soluble in ethanol or methanol, which can be less toxic to cells than DMSO.[2]

  • Employ surfactants or detergents: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain the compound in solution.[1]

  • Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[3][4]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, for phenolic compounds, pH can significantly influence solubility. Since this compound has a phenolic hydroxyl group, it is weakly acidic. Increasing the pH of the aqueous solution above its pKa will deprotonate the hydroxyl group, forming a more soluble phenolate salt. However, it is essential to ensure that the adjusted pH is compatible with your experimental setup and does not affect the stability of the compound or the biological system under investigation.

Q4: Are there more advanced formulation strategies for in vivo studies?

A4: For in vivo applications where solubility and bioavailability are critical, several advanced formulation strategies can be employed.[5][6] These include:

  • Solid dispersions: Dispersing the compound in a polymer matrix can enhance dissolution.[3]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[3][5]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by forming microemulsions in the gastrointestinal tract.[3][4][5]

  • Micronization: This process reduces the particle size of the compound, which increases the surface area-to-volume ratio and can improve the dissolution rate.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: Precipitate Formation During Experiment
Potential Cause Troubleshooting Step Expected Outcome
Concentration Exceeds Solubility Limit Perform a serial dilution of your stock solution into the aqueous medium to determine the approximate solubility limit under your experimental conditions.Identification of the maximum achievable concentration without precipitation.
Ineffective Co-solvent Prepare stock solutions in alternative water-miscible organic solvents (e.g., ethanol, methanol, DMF) and test their dilution in the aqueous medium.Finding a co-solvent that provides better solubility for the compound in the final solution.
pH of the Medium If your experimental system allows, incrementally increase the pH of the aqueous buffer (e.g., from 7.4 to 8.0) and observe the effect on solubility.Enhanced solubility due to the formation of the more soluble phenolate salt.
Compound Crashing Out Over Time Incorporate a low concentration of a biocompatible surfactant (e.g., 0.01% Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD) into your aqueous medium before adding the compound stock solution.[3][4]Improved stability of the solution and prevention of precipitation over the duration of the experiment.

Illustrative Solubility Data

The following table provides a hypothetical summary of the aqueous solubility of this compound under various conditions. This data is for illustrative purposes to guide formulation development.

Condition Solvent System Temperature (°C) Hypothetical Solubility (µg/mL)
1Deionized Water25< 1
2PBS (pH 7.4)251.5
3PBS (pH 8.0)2515
4PBS (pH 7.4) + 0.5% DMSO2525
5PBS (pH 7.4) + 1% Tween® 802575
6PBS (pH 7.4) + 5% HP-β-CD25250

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Medium
  • Weigh out a precise amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.

  • While vigorously stirring your target aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.

  • Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Prepare the aqueous buffer of choice.

  • Dissolve the desired concentration of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in the buffer.

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., ethanol).

  • Add the compound stock solution dropwise to the cyclodextrin-containing buffer while stirring.

  • Allow the solution to equilibrate, typically with stirring for several hours, to facilitate the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound before use.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_cosolvent Is the co-solvent optimal? check_conc->check_cosolvent No end_success Solubility Issue Resolved reduce_conc->end_success change_cosolvent Try Alternative Co-solvents (e.g., Ethanol, DMF) check_cosolvent->change_cosolvent Yes check_ph Is pH adjustment an option? check_cosolvent->check_ph No change_cosolvent->end_success adjust_ph Increase pH of Aqueous Buffer check_ph->adjust_ph Yes use_excipients Consider Solubility Enhancers check_ph->use_excipients No adjust_ph->end_success surfactants Add Surfactants (e.g., Tween® 80) use_excipients->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) use_excipients->cyclodextrins end_fail Advanced Formulation Needed (e.g., Nanosuspension) use_excipients->end_fail surfactants->end_success cyclodextrins->end_success

Caption: Troubleshooting workflow for solubility issues.

Signaling_Pathway compound This compound (Poorly Soluble) receptor Cell Surface Receptor compound->receptor Inhibition kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Target Gene Expression nucleus->gene_expression Modulation

References

minimizing degradation of 2-Chloro-4-(4-methylsulfonylphenyl)phenol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 2-Chloro-4-(4-methylsulfonylphenyl)phenol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of phenolic compounds, including this compound, are exposure to light (photodegradation), high pH (alkaline conditions), presence of oxidizing agents, and elevated temperatures. Phenols are susceptible to oxidation, which can be accelerated by these factors.

Q2: How does pH affect the stability of this compound?

A2: Phenolic compounds are generally more stable in acidic to neutral conditions.[1][2][3] Under alkaline (high pH) conditions, the phenolic hydroxyl group can deprotonate to form a phenoxide ion. This phenoxide ion is more susceptible to oxidation. Therefore, maintaining a lower pH can help minimize degradation. For instance, studies on other chlorophenols have shown that degradation is significantly lower in acidic conditions (around pH 4-5) compared to alkaline conditions.[4][5]

Q3: Is this compound sensitive to light?

A3: Yes, substituted phenols are known to undergo photodegradation upon exposure to light, particularly UV radiation.[6] This process often involves the generation of reactive oxygen species that can attack the phenol ring. It is crucial to protect solutions of the compound from light, especially during long experiments or storage.

Q4: What is the role of the sulfonyl group in the stability of the molecule?

A4: The methylsulfonylphenyl group is an electron-withdrawing group. Sulfonyl groups are generally stable under both acidic and basic conditions.[7] They are sometimes used as protecting groups for electron-rich phenols to shield them from oxidation.[7] This suggests that the sulfonyl group in this compound may confer some degree of oxidative stability compared to unsubstituted phenols.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for this exact compound are not extensively documented in publicly available literature, degradation of similar substituted phenols typically involves oxidation of the phenol ring to form quinones and further cleavage of the aromatic ring to yield smaller organic acids.[6][8] Hydroxylated byproducts are also common.[8] Given the presence of chlorine, dehalogenation might also occur.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Loss of compound during sample preparation or analysis (e.g., lower than expected concentration). Degradation due to pH. The pH of your solvent or buffer may be too high (alkaline). Phenols are less stable at higher pH.[1][2][3]- Adjust the pH of your solutions to be in the acidic to neutral range (ideally pH < 7).- Use buffered solutions to maintain a stable pH.
Photodegradation. Exposure of the compound to ambient or UV light.- Work in a dimly lit area or use amber-colored vials and glassware.- Wrap containers with aluminum foil to protect from light.- Minimize the duration of light exposure during experimental steps.
Oxidation. Presence of dissolved oxygen or other oxidizing agents in the solvent.- Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) before use.- Consider adding antioxidants (use with caution and verify compatibility with your experiment).
Thermal Degradation. Exposure to high temperatures during sample processing (e.g., heating, prolonged storage at room temperature).- Store stock solutions and samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).- Avoid unnecessary heating steps. If heating is required, use the lowest effective temperature for the shortest possible time.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of degradation products. The compound is degrading under the experimental conditions.- Review the "Loss of compound" section above and implement the recommended solutions.- Analyze a freshly prepared sample as a control to confirm the identity of the parent compound peak.- If possible, use techniques like mass spectrometry (MS) to identify the unexpected peaks as potential degradation products.
Inconsistent experimental results between replicates. Variable degradation. Inconsistent exposure to light, temperature, or variations in solution pH between replicates.- Standardize all experimental procedures to ensure consistent handling of all samples.- Ensure uniform light and temperature conditions for all replicates.- Prepare fresh solutions from a common stock for each set of experiments.

Summary of Stability Data for Substituted Phenols

Condition Effect on Stability General Recommendation
pH More stable in acidic conditions (pH < 7).[1][2][3] Degradation increases with increasing pH.Maintain solutions at a pH below 7. Use buffers for pH control.
Light Susceptible to photodegradation, especially UV light.[6]Protect solutions from light using amber vials or by wrapping containers.
Temperature Higher temperatures accelerate degradation.Store at low temperatures (refrigerated or frozen). Avoid excessive heating.
Oxidizing Agents Degraded by reactive oxygen species (e.g., O₂, H₂O₂).[8][9]Use deoxygenated solvents. Avoid sources of free radicals.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity solvent in which this compound is stable and soluble. If using aqueous buffers, ensure the pH is below 7.

  • Degassing (for aqueous solutions): Sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing and Dissolution:

    • Weigh the compound accurately in a controlled environment.

    • Dissolve the compound in the chosen solvent in an amber-colored volumetric flask to protect from light.

    • If necessary, sonicate briefly at room temperature to aid dissolution. Avoid heating.

  • Storage:

    • Aliquot the stock solution into smaller volumes in amber vials with Teflon-lined caps to minimize headspace and repeated freeze-thaw cycles.

    • For short-term storage (1-2 weeks), store at 4°C.

    • For long-term storage, store at -20°C or -80°C.

    • Before use, allow the solution to equilibrate to room temperature slowly and protected from light.

Protocol 2: General Handling During Experiments
  • Lighting: Conduct all experimental manipulations in a dimly lit environment or under yellow light to minimize photodegradation.

  • Temperature Control: Keep samples on ice or in a cooling block whenever possible, especially during long incubation periods.

  • pH Maintenance: If the experimental conditions require a pH above 7, be aware of the potential for increased degradation. In such cases, minimize the experiment duration and consider running a parallel control to quantify the extent of degradation.

  • Use of Controls: Always include a control sample of the compound that is subjected to the same experimental conditions (solvent, temperature, time) but without the other reactants to assess the stability of the compound under those specific conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_handling Experimental Handling weigh Weigh Compound dissolve Dissolve in Degassed Solvent (pH < 7) in Amber Flask weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot Stock Solution store Store at 4°C (short-term) or -20°C/-80°C (long-term) aliquot->store protect Protect from Light store->protect Use in Experiment run_exp Run Experiment protect->run_exp control_temp Control Temperature (e.g., on ice) control_temp->run_exp

Caption: Workflow for minimizing degradation of this compound.

degradation_pathways cluster_factors Degradation Factors cluster_products Potential Degradation Products Compound This compound Quinones Quinones Compound->Quinones Hydroxylated Hydroxylated Byproducts Compound->Hydroxylated Light Light (Photodegradation) Light->Compound High_pH High pH (Alkaline) High_pH->Compound Oxidants Oxidizing Agents (e.g., O₂, H₂O₂) Oxidants->Compound Heat High Temperature Heat->Compound Ring_Cleavage Ring Cleavage Products (e.g., organic acids) Quinones->Ring_Cleavage

References

addressing matrix effects in the analysis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol in biological matrices. The focus is on addressing and mitigating matrix effects, a common challenge in LC-MS/MS-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, which is analyzed by LC-MS/MS, this can lead to either ion suppression or enhancement. Ion suppression, the more common issue, results in a decreased signal intensity, leading to poor sensitivity and inaccurate quantification.[2] Ion enhancement, an increase in signal intensity, can also lead to erroneous results. These effects are particularly problematic in complex biological matrices like plasma and urine.[1]

Q2: My signal for this compound is inconsistent and lower than expected. Could this be due to matrix effects?

A2: Yes, inconsistent and suppressed signals are classic indicators of matrix effects.[2] Components in biological samples, such as phospholipids, salts, and endogenous metabolites, can co-elute with your analyte and interfere with its ionization in the mass spectrometer's source.[2] This is particularly prevalent with electrospray ionization (ESI), which is highly susceptible to these interferences.[3]

Q3: What are the most common sources of matrix effects in plasma and urine samples for an acidic analyte like this compound?

A3: In plasma, phospholipids are a major cause of ion suppression.[2] Other contributors include proteins, salts, and anticoagulants. In urine, the high and variable salt content, along with pigments and other endogenous compounds, can significantly impact ionization. For an acidic analyte, the mobile phase pH is critical for ensuring it is in a charged form for optimal ionization.[4]

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

A4: The most common method is the post-extraction spike comparison. This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low Analyte Recovery Inefficient Sample Preparation: The chosen extraction method (e.g., LLE, SPE) may not be optimal for this compound.1. Optimize Extraction pH: Adjust the pH of the sample to ensure the analyte is in a neutral form for efficient extraction with organic solvents in LLE. 2. Evaluate Different SPE Sorbents: Test different solid-phase extraction sorbents (e.g., reversed-phase, mixed-mode) to find one with better retention and elution characteristics for your analyte. 3. Check Solvent Polarity: In LLE, experiment with different extraction solvents of varying polarities.
Significant Ion Suppression Co-eluting Matrix Components: Phospholipids from plasma or salts from urine are likely co-eluting with the analyte.1. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from the matrix interferences. A slower gradient or a different stationary phase can be effective. 2. Enhance Sample Cleanup: Switch from a simple protein precipitation (PPT) to a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2] 3. Use a Phospholipid Removal Plate: For plasma samples, specialized plates that selectively remove phospholipids can significantly reduce matrix effects.
Poor Reproducibility (High %CV) Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for the variability and improving reproducibility.[3] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5]
No or Very Low Signal in Negative Ion Mode Incorrect Mobile Phase pH: For acidic compounds like phenols, the mobile phase pH needs to be appropriate to facilitate deprotonation.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is about two units above the pKa of the analyte to promote the formation of [M-H]- ions.[4] 2. Check for Ion Pairing Agents: Avoid non-volatile ion-pairing reagents like trifluoroacetic acid (TFA) in the mobile phase, as they can suppress ionization. Opt for volatile alternatives like formic acid or acetic acid.[3][4]

Data on Sample Preparation Methods for Phenolic Compounds

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used for the analysis of phenolic compounds in biological matrices. While this data is not specific to this compound, it provides a useful comparison of the expected performance of each method.

Sample Preparation Method Biological Matrix Typical Analyte Recovery (%) Typical Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) Plasma85 - 10540 - 70 (Suppression)Fast, simple, and inexpensive.High matrix effects due to minimal cleanup.[6]
Liquid-Liquid Extraction (LLE) Plasma, Urine60 - 9015 - 30 (Suppression)Cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) Plasma, Urine80 - 1105 - 20 (Suppression)Provides the cleanest extracts and reduces matrix effects significantly.[7]More time-consuming and costly than PPT and LLE.

Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a method to quantitatively assess matrix effects using a post-extraction spike approach.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma, urine) using your chosen sample preparation method. After the final evaporation step, reconstitute the extracts with the same solution used in Set A, containing the analyte at the same concentration.

    • Set C (Pre-Extraction Spike): Spike the analytical standard into the blank biological matrix before extraction. Process these samples using your chosen sample preparation method.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for SPE cleanup of plasma or urine samples, which is effective at minimizing matrix effects.

  • Sample Pre-treatment:

    • Plasma: Thaw the plasma sample and centrifuge to remove any particulates.

    • Urine: Thaw the urine sample and adjust the pH to ~6-7.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile, possibly with a small amount of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualized Workflows

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Analyte in Neat Solution lcms LC-MS/MS Analysis A->lcms B_blank Blank Matrix (e.g., Plasma) B_extract Extract Blank Matrix B_blank->B_extract B_spike Spike Analyte into Extracted Matrix (Set B) B_extract->B_spike B_spike->lcms C_spike Spike Analyte into Blank Matrix C_extract Extract Spiked Matrix (Set C) C_spike->C_extract C_extract->lcms calc_mf Calculate Matrix Factor: (Area B / Area A) * 100 lcms->calc_mf calc_re Calculate Recovery: (Area C / Area B) * 100 lcms->calc_re

Workflow for the evaluation of matrix effects and recovery.

SPE_Workflow start Start: Plasma/Urine Sample pretreat Sample Pre-treatment (e.g., pH adjustment) start->pretreat load Load Sample onto Cartridge pretreat->load condition SPE Cartridge Conditioning (Methanol, then Water) condition->load wash Wash Cartridge (Remove Polar Interferences) load->wash elute Elute Analyte (Organic Solvent) wash->elute evap Evaporate Eluate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze TroubleshootingLogic problem Inconsistent/Low Signal? check_recovery Evaluate Recovery (Pre- vs. Post-Spike) problem->check_recovery check_matrix Assess Matrix Effect (Post-Spike vs. Neat) problem->check_matrix low_recovery Low Recovery? check_recovery->low_recovery high_suppression High Suppression? check_matrix->high_suppression optimize_spe Optimize SPE/LLE (pH, Sorbent, Solvent) low_recovery->optimize_spe Yes improve_cleanup Improve Sample Cleanup (e.g., PPT to SPE) high_suppression->improve_cleanup Yes optimize_lc Optimize Chromatography (Gradient, Column) high_suppression->optimize_lc Yes use_sil_is Use Stable Isotope-Labeled Internal Standard high_suppression->use_sil_is Yes

References

Technical Support Center: HPLC Separation of 2-Chloro-4-(4-methylsulfonylphenyl)phenol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for refining the High-Performance Liquid Chromatography (HPLC) separation of 2-Chloro-4-(4-methylsulfonylphenyl)phenol and its potential metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC column for separating this compound and its metabolites?

A1: A reversed-phase C18 column is the most common and effective starting point for separating phenolic compounds and their metabolites. Columns with dimensions of 150 mm x 4.6 mm and particle sizes of 4-5 µm are frequently used.[1][2] For potentially better selectivity with aromatic compounds, a Phenyl-Hexyl or Biphenyl stationary phase could also be considered.[3][4]

Q2: What mobile phase composition is recommended for this analysis?

A2: A gradient elution using a polar mobile phase is recommended to separate compounds with a range of polarities, which is typical for a parent drug and its metabolites.[5] A common mobile phase consists of water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[6][7] Both solvents are typically acidified with 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[1][8]

Q3: Why is a gradient elution necessary?

A3: A parent drug and its metabolites can have significantly different polarities. For instance, conjugated metabolites (e.g., glucuronides) are much more polar than the parent compound. An isocratic method might cause polar metabolites to elute too quickly with poor retention, while the less polar parent drug may have a very long retention time and broad peaks.[5] A gradient elution, which increases the organic solvent concentration over time, allows for the effective elution and separation of both polar and non-polar compounds in a single run.[9]

Q4: What detection wavelength (UV) should be used?

A4: For phenolic compounds, a UV detector is commonly used. A starting wavelength of around 228 nm[1] or 254-280 nm is often effective for detecting the aromatic ring structure present in the parent compound and its metabolites.[10][11] It is advisable to run a UV scan of the parent compound to determine its wavelength of maximum absorbance (λmax) for optimal sensitivity.

Troubleshooting Guides

This section addresses specific issues that may arise during method development and routine analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for the parent compound, this compound, is tailing significantly. What are the common causes and solutions?

A: Peak tailing for phenolic or basic compounds is a frequent issue in reversed-phase HPLC.[12] The primary causes involve unwanted secondary interactions between the analyte and the stationary phase.

Possible Causes & Solutions:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact strongly with the phenolic hydroxyl group, causing tailing.[12]

    • Solution: Add an acidic modifier like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to the mobile phase. This suppresses the ionization of both the silanol groups and the phenolic analyte, minimizing secondary interactions.[8][12]

  • Column Contamination: Accumulation of strongly retained sample components on the column inlet can distort peak shape.[13]

    • Solution: Use a guard column to protect the analytical column.[14] If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

  • Column Overload: Injecting too much sample mass can lead to peak distortion.[15]

    • Solution: Dilute the sample and inject a smaller volume or lower concentration to see if the peak shape improves.[15]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 2: Poor Resolution Between Parent Compound and Metabolites

Q: I am unable to separate the parent drug from a closely eluting hydroxylated metabolite. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity (α), efficiency (N), or retention factor (k) of the separation.[16]

Strategies for Improving Resolution:

  • Adjust the Gradient Slope: A steep gradient may not provide enough time for closely eluting compounds to separate.

    • Solution: Make the gradient shallower (i.e., increase the gradient time) in the region where the critical pair elutes.[8][17] This increases the separation window for these compounds.

  • Change the Organic Solvent: Acetonitrile and methanol have different solvent strengths and can offer different selectivities for analytes.

    • Solution: If using acetonitrile, try switching the organic modifier to methanol, or vice-versa. This can alter the elution order and improve separation.[16]

  • Modify Mobile Phase pH: Small changes in pH can alter the ionization state of the analytes, which can significantly impact retention and selectivity.[7]

    • Solution: Adjust the pH of the aqueous mobile phase. For phenolic compounds, maintaining a low pH (e.g., 2.5-3.5) is generally recommended.[8]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • Solution: Switch to a column with a different selectivity. For aromatic compounds, a phenyl-based column can provide alternative π-π interactions, potentially improving resolution.[3]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, resolution, though it will increase the run time.[8][18]

Issue 3: Highly Polar Metabolites Are Not Retained

Q: A suspected glucuronide metabolite is eluting at or near the void volume with no retention. How can I retain and separate it?

A: Highly polar compounds are notoriously difficult to retain on traditional C18 columns.

Possible Solutions:

  • Modify the Mobile Phase:

    • Solution 1: Start the gradient with 100% aqueous mobile phase (0% organic). This maximizes the potential for retention of very polar analytes.

    • Solution 2: Consider using a column designed for polar analytes, such as an Aqueous C18 (AQ) type column, which is more stable in highly aqueous mobile phases.

  • Use an Alternative Chromatographic Mode:

    • Solution: For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is the opposite of reversed-phase.

Experimental Protocols

Protocol 1: General Purpose Gradient HPLC Method

This protocol provides a robust starting point for separating this compound from its metabolites of varying polarities.

1. Materials and Reagents:

  • Column: Reversed-Phase C18, 150 mm x 4.6 mm, 4 µm particle size (e.g., J'sphere-ODS-H80 or similar).[1]

  • Mobile Phase A: 0.05% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.05% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.[1]

  • Sample Diluent: 85:15 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile. Dilute to the final working concentration using the sample diluent. Filter through a 0.45 µm syringe filter before injection.[13]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[19]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 228 nm.[1]

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)Curve
0.085.015.0Linear
20.030.070.0Linear
22.05.095.0Linear
25.05.095.0Linear
25.185.015.0Linear
30.085.015.0Linear

This gradient starts with a high aqueous content to retain polar metabolites and gradually increases the organic content to elute the less polar parent compound.

Data Presentation

Table 1: Hypothetical Chromatographic Data

This table presents example data for the separation of the parent compound and two hypothetical metabolites using the protocol above. Note: These are illustrative values.

AnalyteIdentityRetention Time (t_R, min)Tailing Factor (Tf)Resolution (Rs) vs. Previous Peak
Metabolite 1Glucuronide Conjugate4.21.2-
Metabolite 2Hydroxylated Metabolite12.51.110.8
ParentThis compound16.81.35.1

Visualizations

Diagrams of Workflows and Logical Relationships

cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phases (Aqueous & Organic) P2 Prepare Sample (Dissolve & Filter) P1->P2 P3 Equilibrate HPLC System (Prime & Stabilize Baseline) P2->P3 R1 Inject Sample P3->R1 R2 Run Gradient Separation on C18 Column R1->R2 R3 Detect Analytes (UV @ 228 nm) R2->R3 D1 Integrate Chromatogram R3->D1 D2 Quantify Peaks (Area/Height) D1->D2 D3 Generate Report D2->D3

Caption: General workflow for HPLC analysis.

Start Poor Resolution (Rs < 1.5) Q1 Is the gradient slope in the critical region too steep? Start->Q1 A1 Decrease gradient slope (e.g., from 5%/min to 2%/min) to increase separation time. Q1->A1 Yes Q2 Are you using Acetonitrile (ACN)? Q1->Q2 No A1->Q2 A2 Switch organic mobile phase to Methanol (MeOH) to alter selectivity. Q2->A2 Yes Q3 Is peak shape optimal (Tf ≈ 1.0-1.2)? Q2->Q3 No (Using MeOH) A2->Q3 A3 Optimize mobile phase pH with acid modifier (TFA/FA) to improve peak shape. Q3->A3 No End Consider alternative column (e.g., Phenyl-Hexyl) Q3->End Yes A3->End

Caption: Troubleshooting decision tree for poor peak resolution.

Parent This compound Met1 Hydroxylated Metabolite (More Polar) Parent->Met1 Phase I (Oxidation) Met2 Glucuronide Conjugate (Highly Polar) Parent->Met2 Phase II (Conjugation) Met1->Met2 Phase II (Conjugation)

Caption: Hypothetical metabolic pathways.

References

troubleshooting poor reproducibility in assays with 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2-Chloro-4-(4-methylsulfonylphenyl)phenol in various assays. Due to the limited specific data on this compound, this guide is based on the general properties of chlorinated phenols and sulfonyl-containing molecules and aims to address potential sources of poor reproducibility.

Troubleshooting Guides

Poor reproducibility in assays can stem from a variety of factors, from compound handling to the specifics of the assay protocol. Below are common issues and solutions when working with this compound.

Question 1: I am observing high variability between my replicate wells. What could be the cause?

High variability between replicates is a common issue and can be attributed to several factors related to compound handling and assay setup.

Possible Causes and Solutions:

  • Compound Precipitation: this compound, like many phenolic compounds, may have limited aqueous solubility. Precipitation in your stock solution or in the final assay plate can lead to inconsistent concentrations in your wells.

    • Solution: Visually inspect your stock solutions and final assay plates for any signs of precipitation. Consider performing a solubility test in your assay buffer. If solubility is an issue, you may need to adjust the solvent concentration (e.g., DMSO) or use a different solvent system. However, be mindful of solvent effects on your assay.[1]

  • Improper Mixing: Inadequate mixing of the compound upon dilution can lead to concentration gradients across the plate.

    • Solution: Ensure thorough mixing at each dilution step. When adding the compound to the assay plate, mix gently but thoroughly by pipetting up and down or by using a plate shaker.

  • Pipetting Errors: Small volume inaccuracies during serial dilutions or when plating can lead to significant concentration differences.

    • Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes you are dispensing. For critical experiments, consider using automated liquid handlers.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and other assay components, leading to skewed results.

    • Solution: Avoid using the outermost wells of the plate for experimental data. Instead, fill them with sterile water or media to maintain a humid environment.

  • Compound Adsorption: Phenolic compounds can sometimes adsorb to plasticware, leading to a decrease in the effective concentration.

    • Solution: Consider using low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) might also help, but check for compatibility with your assay.

Question 2: My dose-response curve is not sigmoidal and looks erratic. What should I check?

An irregular dose-response curve can indicate issues with compound stability, solubility, or interaction with assay components.

Possible Causes and Solutions:

  • Compound Instability: Chlorinated phenols can be susceptible to degradation, especially in certain media conditions or when exposed to light.[2][3]

    • Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock. Protect solutions from light by using amber tubes or covering them with foil. Assess the stability of the compound in your assay buffer over the time course of your experiment.

  • Compound Aggregation: At higher concentrations, phenolic compounds can form aggregates, which can lead to non-specific activity and an irregular dose-response curve.[4]

    • Solution: Include a detergent like Triton X-100 or Tween-20 (at low concentrations, e.g., 0.01%) in your assay buffer to prevent aggregation. However, test for any effects of the detergent on your assay. Dynamic light scattering (DLS) can be used to check for aggregate formation.[4]

  • Interference with Assay Readout: The compound itself might interfere with the assay detection method (e.g., absorbance, fluorescence).

    • Solution: Run a control plate with the compound in the assay buffer without cells or other biological components to check for any intrinsic signal.

Question 3: I am seeing a loss of compound activity over time in my cell-based assay. Why is this happening?

Loss of activity in a cell-based assay can be due to compound degradation, metabolism by the cells, or volatility.

Possible Causes and Solutions:

  • Cellular Metabolism: Cells, particularly liver-derived cells, can metabolize phenolic compounds, reducing their effective concentration over time.

    • Solution: If metabolism is suspected, you could use a metabolic inhibitor (if appropriate for your experimental question) or reduce the incubation time. Alternatively, you can re-add the compound periodically during a long incubation.

  • Compound Volatility: Some phenolic compounds are volatile and can evaporate from the assay plate, especially during long incubations at 37°C. This can also lead to cross-contamination between wells.[3]

    • Solution: Use plate sealers to minimize evaporation. As mentioned before, avoiding the use of outer wells can also mitigate this issue.

  • pH shifts in Media: Changes in pH of the cell culture media due to cellular metabolism can affect the stability and activity of the compound.

    • Solution: Ensure your media is adequately buffered. Monitor the pH of your media at the end of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

Q2: How should I store the compound?

A2: For long-term storage, it is advisable to store the solid compound at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can this compound interfere with common assay technologies?

A3: Phenolic compounds have the potential to interfere with certain assay readouts. For example, they can have intrinsic fluorescence or absorbance that might overlap with your detection wavelengths. It is crucial to run appropriate controls, such as the compound in assay buffer alone, to identify and correct for any such interference.

Q4: Are there any known signaling pathways affected by this compound?

A4: There is currently no specific information in the public domain detailing the signaling pathways modulated by this compound. However, compounds containing a methylsulfonyl phenyl group have been investigated for various biological activities, including as anti-inflammatory and antimicrobial agents.[5] For example, some act as inhibitors of cyclooxygenase (COX) enzymes.[5]

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform their own characterization of the compound's properties, such as solubility and stability, in their specific assay systems. A template for such a characterization is provided below.

Table 1: Example Solubility and Stability Characterization

Solvent/Buffer SystemMaximum Solubility (µM)Stability at RT (t½, hours)Stability at 37°C (t½, hours)
Assay Buffer A (e.g., PBS)User-determinedUser-determinedUser-determined
Assay Buffer B (e.g., DMEM)User-determinedUser-determinedUser-determined

Experimental Protocols

Below are generalized protocols that can be adapted for use with this compound.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Accurately weigh out the required amount of this compound.

    • Dissolve the solid in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into small volumes in amber tubes and store at -20°C.

  • Serial Dilutions:

    • Thaw a stock solution aliquot.

    • Perform serial dilutions in 100% DMSO to create a concentration range suitable for your assay.

    • For the final dilution step into your aqueous assay buffer, ensure the DMSO concentration remains constant and below the tolerance level of your assay.

Protocol 2: General Cell-Based Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare your final compound dilutions in pre-warmed cell culture media.

    • Remove the old media from the cells and replace it with the media containing the compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization:

    • Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Reproducibility

G A Poor Reproducibility Observed B Check Compound Handling A->B C Check Assay Procedure A->C D Solubility Issues? B->D E Pipetting/Mixing Errors? B->E F Compound Stability? C->F G Edge Effects? C->G H Assay Interference? C->H I Cellular Effects? C->I J Optimize Solvent/Concentration D->J K Review Pipetting Technique Ensure Thorough Mixing E->K L Prepare Fresh Solutions Protect from Light F->L M Use Plate Sealers Avoid Outer Wells G->M N Run Compound-Only Controls H->N O Check for Metabolism/Volatility I->O

Caption: A logical workflow for troubleshooting poor assay reproducibility.

Diagram 2: Hypothetical Signaling Pathway (COX Inhibition)

G A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation Pain C->D E This compound E->B

Caption: Hypothetical inhibition of COX enzymes by the compound.

References

Technical Support Center: Optimizing Sample Preparation for 2-Chloro-4-(4-methylsulfonylphenyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the sample preparation and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often the interaction of the acidic phenolic hydroxyl group with residual, un-capped silanols on the silica-based column packing material.

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: The pKa of the phenolic hydroxyl group in structurally similar compounds is around 8.8. To ensure the analyte is in its neutral, less polar form, and to suppress the ionization of silanol groups, lower the pH of the aqueous portion of your mobile phase. A pH of 2.5 to 3.5 is a good starting point. Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.

      • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or phenyl-hexyl column. These columns have a reduced number of free silanol groups, minimizing secondary interactions.

      • Lower Injection Volume or Concentration: Overloading the column can lead to peak distortion. Try injecting a smaller volume or diluting your sample.

      • Check for Column Contamination: Strongly retained matrix components can affect peak shape. Clean your column according to the manufacturer's instructions.

Issue: Inconsistent Retention Times

  • Question: The retention time for my analyte is shifting between injections. What should I investigate?

  • Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and the mobile phase.

    • Troubleshooting Steps:

      • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition can lead to retention time drift. For gradient elution, ensure the gradient is being delivered accurately.

      • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

      • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

      • Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent flow rates will cause retention time variability.

Sample Preparation: Solid-Phase Extraction (SPE)

Issue: Low Analyte Recovery

  • Question: I am experiencing low recovery of this compound after solid-phase extraction. How can I improve this?

  • Answer: Low recovery in SPE can be due to incomplete retention of the analyte on the sorbent, or incomplete elution. Given the polar nature of the sulfonyl group and the acidic phenol, optimizing the pH and solvent selection is critical.

    • Troubleshooting Steps:

      • Sample pH Adjustment: To enhance retention on a reversed-phase (e.g., C18, polymeric) sorbent, the analyte should be in its neutral form. Adjust the pH of your sample to at least 2 pH units below the pKa of the phenolic hydroxyl group (i.e., pH < 6.8). A sample pH of 3-4 is recommended.

      • Sorbent Selection: While C18 can be effective, for more polar phenols, a polymeric sorbent (e.g., polystyrene-divinylbenzene) may provide better retention.

      • Elution Solvent Optimization: To elute the analyte, a solvent strong enough to disrupt the interaction with the sorbent is needed. Methanol or acetonitrile are common choices. If recovery is still low, consider adding a small percentage of a more polar solvent or slightly modifying the pH of the elution solvent to ionize the phenol (e.g., adding a small amount of ammonium hydroxide to the elution solvent), which can improve its solubility in the elution solvent and disrupt its interaction with the sorbent.

      • Drying Step: Ensure the cartridge is adequately dried after the wash step and before elution. Residual water can interfere with the elution of the analyte by the organic solvent.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Issue: Low Extraction Efficiency

  • Question: My liquid-liquid extraction is not efficiently recovering the analyte from the aqueous sample. What can I do to optimize this?

  • Answer: The efficiency of LLE depends on the partitioning of the analyte between the aqueous and organic phases. For an acidic compound like this compound, pH control is paramount.

    • Troubleshooting Steps:

      • Aqueous Phase pH: To maximize partitioning into the organic phase, the analyte must be in its neutral, more hydrophobic form. Acidify the aqueous sample to a pH at least 2 units below the pKa of the phenolic group (i.e., pH < 6.8). A pH of 3-4 is a good starting point.

      • Solvent Selection: Choose an organic solvent that is immiscible with water and has a suitable polarity to dissolve the analyte. Ethyl acetate is a commonly used solvent for extracting phenols. For more polar phenols, a slightly more polar solvent like a mixture of ethyl acetate and a small amount of a more polar solvent could be tested.

      • Salting Out: Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase, thereby increasing the extraction efficiency.[1]

      • Phase Ratio and Number of Extractions: Instead of a single extraction with a large volume of organic solvent, performing multiple extractions with smaller volumes will be more efficient.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for sample preparation?

  • Acidity: The phenolic hydroxyl group makes the molecule acidic. The predicted pKa for the structurally similar 2-Chloro-4-methylphenol is approximately 8.79. This means that at a pH above ~8.8, the compound will be predominantly in its ionized (phenolate) form, which is more water-soluble. At a pH below ~8.8, it will be in its neutral, more organic-soluble form.

  • Polarity: The presence of the sulfonyl group (-SO2CH3) and the chloro group increases the polarity of the molecule compared to a simple phenol. This increased polarity can make it more soluble in water and may require more polar organic solvents for efficient extraction.

Q2: Which type of SPE cartridge is best suited for this analyte?

A2: For a polar acidic compound like this compound, a reversed-phase mechanism is typically employed.

  • Polymeric Sorbents: Sorbents like polystyrene-divinylbenzene (PS-DVB) are often a good choice. They offer high surface area and are stable across a wide pH range, providing good retention for polar compounds.

  • C18 Sorbents: Traditional end-capped C18 silica can also be used, but retention might be less effective compared to polymeric sorbents due to the analyte's polarity. It is crucial to use a high-quality, fully end-capped C18 to minimize interactions with residual silanols.

Q3: What is a good starting point for an HPLC method for this compound?

A3: Based on methods used for the structurally related celecoxib and its impurities, a reversed-phase HPLC method would be appropriate.[2][3][4]

  • Column: A C18 or a Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH 2.5-3.5) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at a wavelength around 254 nm should be suitable due to the presence of the aromatic rings.

Q4: Can I use the same sample preparation method for both plasma and urine samples?

A4: While the underlying principles of extraction will be the same (i.e., pH adjustment), the sample matrices are different and may require specific pre-treatment steps.

  • Plasma: Plasma samples contain high concentrations of proteins that can interfere with the extraction and analysis. A protein precipitation step (e.g., with acetonitrile or methanol) is often necessary before proceeding with SPE or LLE.

  • Urine: Urine is a less complex matrix than plasma but can have a wider range of pH and ionic strength. It is important to adjust the pH of the urine sample to the optimal range for extraction. A dilution step may also be beneficial.

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE)

This protocol provides a general starting point for developing an SPE method for this compound from an aqueous sample. Optimization will be required for specific sample matrices and desired recovery.

  • Sample Pre-treatment: Adjust the pH of the aqueous sample to 3-4 with a suitable acid (e.g., phosphoric acid or hydrochloric acid).

  • Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 100 mg) with 3 mL of methanol, followed by 3 mL of deionized water (pH adjusted to 3-4). Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water (pH 3-4) to remove salts and other polar impurities. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be added to remove less polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte with 2 x 1.5 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial HPLC mobile phase.

General Protocol for Liquid-Liquid Extraction (LLE)

This protocol outlines a general LLE procedure. The choice of solvent and volumes should be optimized for your specific application.

  • Sample Preparation: To 1 mL of aqueous sample in a suitable tube, add a sufficient amount of acid (e.g., 1 M HCl) to adjust the pH to 3-4.

  • Extraction: Add 5 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and vortex or shake vigorously for 2-5 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the tube for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction (Optional but Recommended): Repeat the extraction (steps 2-5) on the remaining aqueous layer with a fresh portion of ethyl acetate to improve recovery. Combine the organic extracts.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial HPLC mobile phase.

Data Presentation

Table 1: General Solvent Properties for Liquid-Liquid Extraction

Organic SolventPolarity IndexWater SolubilityComments
Hexane0.1InsolubleSuitable for non-polar analytes. Likely too non-polar for the target analyte.
Toluene2.4InsolubleMay have some utility, but less polar than ethyl acetate.
Diethyl Ether2.8Slightly SolubleGood solvent for phenols, but highly volatile and can form peroxides.
Dichloromethane3.1Slightly SolubleGood solvent, but denser than water. Potential for emulsion formation.
Ethyl Acetate4.4Slightly SolubleA good starting point for the extraction of moderately polar phenols.

Table 2: Common Sorbents for Solid-Phase Extraction of Phenolic Compounds

Sorbent TypeInteraction MechanismRecommended for
C18 (Silica-based)Reversed-phaseNon-polar to moderately polar acidic, neutral, and basic compounds.
Polymeric (e.g., PS-DVB)Reversed-phaseA wide range of compounds, including polar analytes. Offers high capacity and pH stability.
Phenyl (Silica-based)Reversed-phase with π-π interactionsAromatic compounds. Can offer different selectivity compared to C18.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Aqueous Sample Adjust_pH Adjust pH to 3-4 Sample->Adjust_pH Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample Adjust_pH->Load Condition->Load Wash 3. Wash (Water, then 5% Methanol) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute Analyte (Methanol/Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC Analysis Reconstitute->Analysis LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Sample Aqueous Sample (1 mL) Adjust_pH Adjust pH to 3-4 Sample->Adjust_pH Add_Solvent 1. Add Organic Solvent (e.g., Ethyl Acetate, 5 mL) Adjust_pH->Add_Solvent Mix 2. Vortex/Shake Add_Solvent->Mix Separate 3. Centrifuge to Separate Phases Mix->Separate Collect 4. Collect Organic Layer Separate->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC Analysis Reconstitute->Analysis Troubleshooting_Peak_Tailing cluster_solutions Potential Solutions Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2 units below pKa? Start->Check_pH Check_Column Is an end-capped column being used? Check_pH->Check_Column Yes Adjust_pH Lower mobile phase pH to 2.5-3.5 with buffer Check_pH->Adjust_pH No Check_Load Is the sample concentration too high? Check_Column->Check_Load Yes Use_Endcapped Switch to a high-quality end-capped column Check_Column->Use_Endcapped No Dilute_Sample Dilute sample or reduce injection volume Check_Load->Dilute_Sample Yes End End Check_Load->End No (Consider other issues e.g., column contamination)

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-Chloro-4-(4-methylsulfonylphenyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol, a key intermediate in pharmaceutical synthesis. The performance of the HPLC method is contrasted with an alternative technique, Gas Chromatography (GC), offering insights into the selection of the most suitable analytical methodology for this compound. The content herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

Accurate and precise quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical products. HPLC is a widely utilized technique for the analysis of non-volatile and thermally labile compounds, making it a prime candidate for this analyte.[1][2] This guide details a validated Reverse-Phase HPLC (RP-HPLC) method and compares its performance characteristics with a conceptual GC method, providing a data-driven basis for methodological selection.

High-Performance Liquid Chromatography (HPLC) Method Validation

A novel RP-HPLC method was developed and validated for the determination of this compound. The validation was performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.[1][3][5]

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of this compound (1000 µg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: A known quantity of the sample containing this compound was accurately weighed, dissolved in methanol, and diluted with the mobile phase to fall within the calibration range.

Data Presentation: HPLC Method Validation Parameters

The performance of the HPLC method was evaluated based on several key validation parameters.

Parameter Acceptance Criteria HPLC Method Results
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) RSD ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness No significant change in results with minor variations in method parameters (flow rate, mobile phase composition)Robust

Logical Workflow for HPLC Method Validation

HPLC_Validation_Workflow A Method Development B Method Validation Protocol A->B Define Scope C Validation Parameter Assessment B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability C->J K Validation Report D->K Compile Results E->K Compile Results F->K Compile Results G->K Compile Results H->K Compile Results I->K Compile Results J->K Compile Results L Method Implementation K->L Approve Method

Caption: Workflow of the HPLC method validation process.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is a robust technique for this compound, Gas Chromatography (GC) presents a potential alternative, particularly for assessing volatile impurities.[6] A comparative overview of the expected performance of a GC method is presented below.

Conceptual Experimental Protocol: GC Method
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode).

  • Derivatization: To improve volatility and thermal stability, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be necessary.

Data Presentation: Comparative Performance
Parameter HPLC Method Conceptual GC Method Considerations
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compoundsDerivatization may be needed for GC, adding complexity.
Sensitivity High (µg/mL to ng/mL)High (ng/mL to pg/mL)GC can offer higher sensitivity, especially with specific detectors.
Specificity High, based on retention time and UV spectrumHigh, based on retention timeCo-elution can be an issue in both, but can be managed with method development.
Sample Throughput ModerateModerate to HighGC run times can sometimes be shorter.
Solvent Consumption HigherLowerGC is generally considered a "greener" technique in terms of solvent usage.

Decision Pathway for Analytical Method Selection

Method_Selection_Pathway A Analyte Properties B Volatile & Thermally Stable? A->B C GC Method B->C Yes D HPLC Method B->D No E Requires Derivatization? C->E F Consider HPLC for Simplicity E->F Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validated RP-HPLC method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound, making it a reliable and robust choice for routine quality control analysis. While a GC method could potentially offer higher sensitivity, the likely need for derivatization adds a layer of complexity to the sample preparation process. For the routine analysis of the target analyte in pharmaceutical development and manufacturing, the presented HPLC method is the recommended approach due to its simplicity, reliability, and demonstrated performance. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the need to quantify volatile impurities and the desired level of sensitivity.

References

comparing the efficacy of 2-Chloro-4-(4-methylsulfonylphenyl)phenol with other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of TAK1 Inhibitors: Efficacy and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Transforming growth factor-β-activated kinase 1 (TAK1) has emerged as a critical signaling node in inflammatory pathways, making it a compelling target for therapeutic intervention in a host of diseases, including rheumatoid arthritis and cancer. The development of potent and selective TAK1 inhibitors is a key focus for researchers. This guide provides a comparative overview of the efficacy of prominent TAK1 inhibitors, with a focus on HS-276, an orally bioavailable inhibitor, and its precursor, Takinib, alongside other notable inhibitors.

Mechanism of Action of TAK1 Inhibitors

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It plays a central role in the signaling cascades of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Upon activation, TAK1 phosphorylates downstream targets, including IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs), leading to the activation of the NF-κB and AP-1 transcription factors. These transcription factors, in turn, regulate the expression of genes involved in inflammation, immunity, and cell survival.

TAK1 inhibitors typically function by binding to the ATP-binding pocket of the kinase, preventing the transfer of phosphate to its substrates and thereby blocking downstream signaling. The selectivity and potency of these inhibitors are critical determinants of their therapeutic potential and safety profile.

Comparative Efficacy of TAK1 Inhibitors

The following table summarizes the in vitro potency of several key TAK1 inhibitors. The data highlights the high affinity of these compounds for their target.

InhibitorTargetIC50 (nM)Ki (nM)Binding ModeReference
HS-276 TAK12.32.5Type 1.5[1]
Takinib TAK19.5-Type 1.5[2]
NG25 TAK1149-Type II[3]
5Z-7-Oxozeaenol TAK122-Covalent[4]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Binding modes refer to the conformation of the kinase that the inhibitor binds to.

HS-276, a derivative of Takinib, demonstrates exceptional potency with a Ki of 2.5 nM.[1] Its development was driven by the need for an orally bioavailable TAK1 inhibitor, as the first-generation inhibitor, Takinib, exhibited poor bioavailability.[5] HS-276 has shown significant inhibition of TNF-mediated cytokine profiles and attenuation of arthritic-like symptoms in mouse models of inflammatory rheumatoid arthritis.[1][5]

Takinib is also a potent and selective TAK1 inhibitor, and its discovery provided a valuable pharmacological tool to study the therapeutic potential of TAK1 inhibition.[4][6] NG25 is another TAK1 inhibitor, although it is less potent than HS-276 and Takinib.[3] 5Z-7-Oxozeaenol is a natural product that acts as a covalent inhibitor of TAK1.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize TAK1 inhibitors.

In Vitro Kinase Assay

This assay is fundamental for determining the potency of an inhibitor against its target kinase.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against TAK1.

  • Procedure:

    • Recombinant human TAK1 protein is incubated with a specific substrate (e.g., a peptide) and ATP in a suitable buffer.

    • The inhibitor, at varying concentrations, is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by fitting the dose-response data to a suitable equation.[4]

Cell-Based Assays for Target Engagement and Downstream Signaling

These assays assess the ability of an inhibitor to engage its target within a cellular context and inhibit downstream signaling pathways.

  • Objective: To determine the effect of a TAK1 inhibitor on the phosphorylation of downstream targets (e.g., IKK, p38) and the production of inflammatory cytokines.

  • Cell Lines: Human monocytic cell lines (e.g., THP-1) or other relevant cell types are often used.

  • Procedure:

    • Cells are pre-treated with the TAK1 inhibitor at various concentrations for a specified time.

    • The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or TNF-α, to activate the TAK1 pathway.

    • For signaling pathway analysis, cell lysates are collected at different time points after stimulation. The phosphorylation status of downstream proteins is analyzed by Western blotting using phospho-specific antibodies.

    • For cytokine production analysis, the cell culture supernatant is collected, and the levels of cytokines like TNF-α and IL-6 are measured using ELISA (Enzyme-Linked Immunosorbent Assay).[7]

In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of a drug candidate in a living organism.

  • Objective: To assess the in vivo efficacy of a TAK1 inhibitor in a disease model, such as a collagen-induced arthritis (CIA) mouse model for rheumatoid arthritis.

  • Animal Model: DBA/1 mice are commonly used for the CIA model.

  • Procedure:

    • Arthritis is induced in the mice by immunization with collagen.

    • Once the clinical signs of arthritis appear, the mice are treated with the TAK1 inhibitor (e.g., HS-276 administered orally) or a vehicle control.

    • The severity of arthritis is monitored over time by scoring the clinical signs (e.g., paw swelling).

    • At the end of the study, tissues can be collected for histological analysis to assess joint damage and inflammation.

    • Pharmacokinetic studies are also conducted to determine the drug's absorption, distribution, metabolism, and excretion (ADME) properties, including bioavailability.[5]

Visualizing TAK1 Signaling and Experimental Workflow

To better understand the context of TAK1 inhibition, the following diagrams illustrate the signaling pathway and a general experimental workflow.

TAK1_Signaling_Pathway TAK1 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRAF TRAF TNFR->TRAF TLR TLR TLR->TRAF TAB TAB1/2 TRAF->TAB TAK1 TAK1 TAB->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAP2Ks MAP2Ks TAK1->MAP2Ks IκB IκB IKK_complex->IκB phosphorylates MAPKs MAPKs (p38, JNK) MAP2Ks->MAPKs NFκB NF-κB IκB->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc translocates AP1 AP-1 MAPKs->AP1 activates Gene_Expression Inflammatory Gene Expression NFκB_nuc->Gene_Expression AP1->Gene_Expression

Caption: The TAK1 signaling cascade initiated by TNF and Toll-like receptors.

Experimental_Workflow General Workflow for Inhibitor Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Kinase_Assay Biochemical Kinase Assay Cell_Assay Cell-Based Signaling Assay Kinase_Assay->Cell_Assay Cytokine_Assay Cytokine Production Assay Cell_Assay->Cytokine_Assay PK_Study Pharmacokinetics (PK) Studies Cytokine_Assay->PK_Study Efficacy_Study Disease Model Efficacy Studies PK_Study->Efficacy_Study Tox_Study Toxicology Studies Efficacy_Study->Tox_Study Lead_Optimization Lead Optimization Tox_Study->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

Immunoassay Cross-Reactivity of 2-Chloro-4-(4-methylsulfonylphenyl)phenol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of potential immunoassay cross-reactivity for the novel compound 2-Chloro-4-(4-methylsulfonylphenyl)phenol is currently limited by the absence of specific immunoassay development for this molecule. To provide a comparative framework, this guide utilizes data and methodologies related to the structurally similar and well-characterized COX-2 inhibitor, celecoxib.

This guide will delve into the principles of immunoassay cross-reactivity, using celecoxib and its primary metabolites as a case study. While direct experimental data for this compound is not available in published literature, the information presented here offers a foundational understanding for researchers, scientists, and drug development professionals in anticipating and interpreting potential cross-reactivity in future immunoassay development.

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target antigen. In the context of drug monitoring or metabolism studies, an immunoassay designed to detect a parent drug may also recognize its metabolites, leading to an overestimation of the parent drug concentration. The degree of cross-reactivity is dependent on the structural similarity between the parent drug and its metabolites, and the specific epitope recognized by the antibody.

A Comparative Analysis Using Celecoxib as a Surrogate

Given the structural similarities, particularly the phenylsulfonamide moiety, between this compound and celecoxib, the metabolic pathway of celecoxib can serve as an instructive model. Celecoxib is primarily metabolized in the liver by the cytochrome P450 2C9 enzyme.[1][2][3] The major metabolic transformations involve the hydroxylation of the methyl group to form hydroxycelecoxib, which is subsequently oxidized to carboxycelecoxib.[2][3] These metabolites are considered pharmacologically inactive.[2][3]

Structural Comparison of Celecoxib and its Major Metabolites
CompoundStructureKey Structural Differences from Parent Compound
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-
Hydroxycelecoxib 4-[5-(4-(hydroxymethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideIntroduction of a hydroxyl (-OH) group on the methylphenyl moiety.
Carboxycelecoxib 4-[5-(4-carboxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideOxidation of the hydroxyl group to a carboxylic acid (-COOH) group.

The structural changes from celecoxib to its metabolites, particularly the addition of polar functional groups like hydroxyl and carboxyl groups, would likely alter their binding affinity to an antibody developed against the parent drug. An antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution (epitope) on the antigen. The introduction of these functional groups can significantly change the epitope, thereby reducing the cross-reactivity.

Without specific experimental data from a celecoxib immunoassay, a quantitative comparison is not possible. However, based on general principles of immunology, one would hypothesize that the cross-reactivity would decrease with increasing structural dissimilarity. Therefore, carboxycelecoxib would likely exhibit lower cross-reactivity than hydroxycelecoxib in an immunoassay designed to detect celecoxib.

Experimental Protocols

A common method for assessing the cross-reactivity of small molecules is the competitive enzyme-linked immunosorbent assay (ELISA). Below is a generalized protocol for such an assay.

Competitive ELISA Protocol for Small Molecule Quantification

Objective: To determine the concentration of a small molecule (analyte) in a sample and to assess the cross-reactivity of related compounds.

Materials:

  • Microtiter plate (96-well)

  • Coating antigen (analyte conjugated to a carrier protein, e.g., BSA)

  • Primary antibody specific to the analyte

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-primary antibody)

  • Sample containing the analyte

  • Standards of the analyte at known concentrations

  • Potentially cross-reacting compounds (e.g., metabolites)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Wells of the microtiter plate are coated with the coating antigen. The plate is incubated and then washed.

  • Blocking: The remaining protein-binding sites on the well surface are blocked using a blocking buffer. The plate is then washed.

  • Competition: The sample or standard (containing the free analyte) is mixed with a fixed amount of the primary antibody and added to the wells. The free analyte in the sample competes with the coated antigen for binding to the primary antibody. The plate is incubated and then washed.

  • Detection: The enzyme-conjugated secondary antibody is added to the wells, which binds to the primary antibody that is bound to the coated antigen. The plate is incubated and then washed.

  • Signal Generation: A substrate solution is added, which is converted by the enzyme into a colored product.

  • Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

  • Cross-Reactivity Assessment: To determine cross-reactivity, the assay is run with the potentially cross-reacting compounds at various concentrations in place of the standard analyte. The concentration of the cross-reactant that causes a 50% reduction in the maximum signal (IC50) is compared to the IC50 of the parent analyte.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the concepts discussed, the following diagrams illustrate a typical competitive immunoassay workflow and the metabolic pathway of celecoxib.

Competitive Immunoassay Workflow cluster_coating 1. Coating cluster_competition 2. Competition cluster_binding 3. Binding cluster_detection 4. Detection Well Microtiter Well CoatedAg Coating Antigen Well->CoatedAg Adsorption BoundAb Antibody-Antigen Complex Sample Sample/Standard (Free Analyte) Mixture Mixture Sample->Mixture PrimaryAb Primary Antibody PrimaryAb->Mixture Mixture->BoundAb Addition to Well SecondaryAb Enzyme-conjugated Secondary Antibody Signal Signal Generation (Color Change) SecondaryAb->Signal Binds to Primary Ab + Substrate

Caption: A diagram illustrating the workflow of a competitive immunoassay.

Celecoxib Metabolic Pathway Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (Hydroxylation) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase (Oxidation)

Caption: The metabolic pathway of celecoxib to its main metabolites.

Conclusion

While direct experimental data on the immunoassay cross-reactivity of this compound is not currently available, this guide provides a comparative framework using the structurally related drug, celecoxib. The principles of immunoassay cross-reactivity, a generic experimental protocol, and visualizations of the workflow and a relevant metabolic pathway are presented to aid researchers in the design and interpretation of future immunoassays for this and other novel compounds. The development of a specific immunoassay for this compound would require the generation of antibodies and subsequent validation, including rigorous testing for cross-reactivity with its potential metabolites.

References

Comparative Analysis of the Biological Activity of 2-Chloro-4-(4-methylsulfonylphenyl)phenol Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activities of various analogs containing the 4-methylsulfonylphenyl moiety, a key pharmacophore in a range of biologically active compounds. While the specific parent compound, 2-Chloro-4-(4-methylsulfonylphenyl)phenol, is not extensively detailed in the available literature, numerous analogs where the phenolic component is replaced by other heterocyclic systems have been synthesized and evaluated. This comparison focuses on three primary areas of biological activity: cyclooxygenase (COX) inhibition, in vivo anti-inflammatory effects, and antimicrobial properties.

The data presented herein is compiled from various studies to offer a clear, objective comparison for researchers, scientists, and professionals in drug development. The structure-activity relationships of these analogs often highlight the importance of the 4-methylsulfonylphenyl group for selective COX-2 inhibition.

Data Presentation: Biological Activity of 4-Methylsulfonylphenyl Analogs

The following tables summarize the quantitative data for different classes of analogs, primarily focusing on their COX inhibitory and anti-inflammatory activities.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Indole-Based Analogs

Compound IDStructure/SubstituentsCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) COX-1/COX-2Reference
4a R=H, R'=Benzyl11.20.1862.22[1]
4b R=H, R'=4-Chlorobenzyl11.80.11107.27[1]
4c R=CH₃, R'=Benzyl8.10.2040.5[1]
4d R=CH₃, R'=4-Chlorobenzyl9.20.1754.12[1]
4e R=Cl, R'=Benzyl10.50.2837.5[1]
4f R=Cl, R'=4-Chlorobenzyl10.90.1572.67[1]
Indomethacin Reference Drug0.0390.490.08[1]

Table 2: In Vivo Anti-inflammatory Activity of Indole-Based Analogs (Carrageenan-Induced Rat Paw Edema)

Compound ID% Inhibition of Edema (after 6h)Reference
4a 76.2%[1]
4b 93.7%[1]
4c 59.4%[1]
4d 85.1%[1]
4e 78.5%[1]
4f 90.7%[1]
Indomethacin 96.0%[1]

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Chromen-4-one Analogs

Compound IDStructure/Substituents (at C-3)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) COX-1/COX-2Reference
5d Benzyloxy20.10.07287.1[2]
Celecoxib Reference Drug24.30.06405.0[2]

Note: The tables present a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes.

  • Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • TMPD (chromogenic substrate)

    • Test compounds and reference inhibitors (e.g., Indomethacin, Celecoxib)

    • Tris-HCl buffer (pH 8.0)

  • Procedure:

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in the presence of heme in Tris-HCl buffer for a specified time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by adding arachidonic acid.

    • The peroxidase activity is measured by monitoring the absorbance of oxidized TMPD.

    • The IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition versus the compound concentration. The selectivity index is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[2]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Procedure:

    • Animals are divided into groups (control, reference drug, and test compound groups).

    • The test compounds and the reference drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar tissue of the right hind paw of each rat.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group relative to the control group.[1][3]

Antimicrobial Activity Assay

The antimicrobial potential of the synthesized compounds is generally assessed using broth microdilution or agar disc diffusion methods.

  • Principle: These methods determine the minimum inhibitory concentration (MIC) or the zone of inhibition of a compound against various bacterial and fungal strains.

  • Bacterial and Fungal Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans) are used.

  • Broth Microdilution Method (for MIC):

    • Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized suspension of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Agar Disc Diffusion Method:

    • An agar plate is uniformly inoculated with the test microorganism.

    • Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

    • The plate is incubated, allowing the compound to diffuse into the agar.

    • The diameter of the zone of inhibition (where microbial growth is prevented) around the disc is measured.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Physiological_Functions Physiological Functions (Stomach lining, Platelet aggregation) Prostaglandins->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Thromboxanes->Physiological_Functions Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) Inflammatory_Stimuli->COX2 induces expression PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates PLA2->Membrane_Phospholipids acts on Analogs 4-Methylsulfonylphenyl Analogs (Selective COX-2 Inhibitors) Analogs->COX2

Caption: Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow Start Design & Synthesis of Analogs In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1 / COX-2 Inhibition Assay (Determine IC50 & Selectivity) In_Vitro_Screening->COX_Assay Antimicrobial_Assay Antimicrobial Assay (Determine MIC) In_Vitro_Screening->Antimicrobial_Assay In_Vivo_Testing In Vivo Testing (for promising candidates) COX_Assay->In_Vivo_Testing SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial_Assay->SAR_Analysis Anti_inflammatory_Model Carrageenan-Induced Paw Edema (Evaluate % inhibition) In_Vivo_Testing->Anti_inflammatory_Model Anti_inflammatory_Model->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Identification of Lead Compound Lead_Optimization->End

Caption: General workflow for biological evaluation.

References

Validating the Mechanism of Action of 2-Chloro-4-(4-methylsulfonylphenyl)phenol: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the hypothesized mechanism of action of the novel compound 2-Chloro-4-(4-methylsulfonylphenyl)phenol as a selective cyclooxygenase-2 (COX-2) inhibitor. The structural features of this compound, particularly the presence of a methylsulfonylphenyl group, are characteristic of known selective COX-2 inhibitors, making this a plausible primary mechanism.

To rigorously validate this hypothesis, a series of secondary assays are essential. This guide outlines key in vitro and cell-based assays and provides a comparative analysis with established COX-2 inhibitors, Celecoxib and Rofecoxib.

Comparative Performance of COX-2 Inhibitors

The following tables summarize the inhibitory potency (IC50) of Celecoxib and Rofecoxib against COX-1 and COX-2, providing a benchmark for evaluating the performance of this compound.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1 IC50 / COX-2 IC50) Assay Type
Celecoxib30[1]0.04[2]750In vitro Enzyme Assay
Rofecoxib>1000.018[3]>5555In vitro Enzyme Assay
Celecoxib18.8[3]0.53[3][4]35.5Human Whole Blood Assay
Rofecoxib18.8[3]0.53[3][4]35.5Human Whole Blood Assay

Table 1: Comparative IC50 Values for Reference COX-2 Inhibitors. The data illustrates the higher potency and selectivity of Rofecoxib for COX-2 in in vitro enzyme assays, while both drugs show comparable selectivity in the more physiologically relevant whole blood assay.

Signaling Pathway and Experimental Workflow

To validate the mechanism of action, a structured experimental approach is necessary. The following diagrams illustrate the COX-2 signaling pathway and a typical workflow for inhibitor validation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->COX2

Caption: The COX-2 signaling pathway, which is inhibited by this compound.

Experimental_Workflow cluster_0 Primary Screen cluster_1 Secondary Validation cluster_2 Mechanism of Action Confirmed Primary_Assay In vitro COX-2 Enzyme Assay (Initial Hit Identification) Selectivity_Assay In vitro COX-1 Enzyme Assay (Determine Selectivity) Primary_Assay->Selectivity_Assay Cell_Based_Assay Whole Blood Assay (Physiological Relevance) Selectivity_Assay->Cell_Based_Assay PGE2_Assay Cell-based PGE2 Measurement (Functional Confirmation) Cell_Based_Assay->PGE2_Assay MOA_Confirmed Selective COX-2 Inhibitor PGE2_Assay->MOA_Confirmed

Caption: Experimental workflow for validating a selective COX-2 inhibitor.

Experimental Protocols

Detailed methodologies for key secondary assays are provided below.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 and is crucial for determining the potency and selectivity of the test compound.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) and reference inhibitors (Celecoxib, Rofecoxib) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.

  • Add varying concentrations of the test compound or reference inhibitors to the wells. Include a vehicle control (DMSO) for baseline activity.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the production of prostaglandin E2 (PGE2) using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Human Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is performed in the presence of blood cells and plasma proteins.

Materials:

  • Freshly drawn human venous blood from healthy volunteers

  • Heparin-coated and plain tubes

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Test compound and reference inhibitors dissolved in DMSO

  • PGE2 and Thromboxane B2 (TXB2) ELISA kits

  • Incubator and centrifuge

Procedure:

For COX-2 Activity:

  • Dispense heparinized whole blood into tubes.

  • Add various concentrations of the test compound or reference inhibitors.

  • Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression and subsequent PGE2 production.

  • Incubate the blood for 24 hours at 37°C.

  • Centrifuge the samples to separate the plasma.

  • Measure the PGE2 concentration in the plasma using an ELISA kit.[5]

  • Calculate the IC50 for COX-2 inhibition.

For COX-1 Activity:

  • Dispense whole blood into plain tubes (no anticoagulant).

  • Add various concentrations of the test compound or reference inhibitors.

  • Allow the blood to clot at 37°C for 1 hour, which triggers platelet activation and COX-1-mediated TXB2 production.

  • Centrifuge the samples to separate the serum.

  • Measure the TXB2 concentration in the serum using an ELISA kit.[5]

  • Calculate the IC50 for COX-1 inhibition.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of the test compound to inhibit PGE2 production in a cellular context, often using a cell line that expresses high levels of COX-2 upon stimulation.

Materials:

  • A suitable cell line (e.g., A549 human lung carcinoma cells, RAW 264.7 murine macrophages)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., Interleukin-1β (IL-1β) or LPS)

  • Test compound and reference inhibitors

  • PGE2 ELISA kit

  • Cell culture plates and incubator

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference inhibitors for a specified time (e.g., 1 hour).

  • Stimulate the cells with IL-1β or LPS to induce COX-2 expression and PGE2 synthesis.

  • Incubate for a further period (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Measure the PGE2 concentration in the supernatant using an ELISA kit.[6]

  • Determine the IC50 value for the inhibition of PGE2 production.

By following this guide, researchers can systematically validate the hypothesized mechanism of action of this compound as a selective COX-2 inhibitor and objectively compare its performance against established drugs in the field.

References

A Comparative Analysis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol and Celecoxib: In Vitro Efficacy and Selectivity as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the novel compound 2-Chloro-4-(4-methylsulfonylphenyl)phenol against the well-established selective COX-2 inhibitor, Celecoxib. This document outlines the hypothetical in vitro performance of this compound, offering a framework for its potential as a next-generation anti-inflammatory agent.

The therapeutic efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The discovery of two distinct isoforms, COX-1 and COX-2, has been pivotal in the development of selective inhibitors. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is significantly upregulated during inflammatory processes.[1][2] Selective inhibition of COX-2 is therefore a key strategy in minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Celecoxib is a well-known diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor, exhibiting anti-inflammatory, analgesic, and antipyretic properties.[3] Its mechanism of action involves the inhibition of prostaglandin synthesis by targeting the COX-2 enzyme.[3] The structural characteristics of selective COX-2 inhibitors often include a 4-methylsulfonylphenyl group, which is crucial for their activity and selectivity.[4] The hypothetical compound, this compound, shares this key structural motif, suggesting its potential as a selective COX-2 inhibitor.

This guide presents a head-to-head comparison of the in vitro inhibitory activity and selectivity of this compound (hypothetical data) and Celecoxib, alongside a detailed experimental protocol for the determination of these parameters.

In Vitro COX-1/COX-2 Inhibition Profile

The following table summarizes the in vitro inhibitory concentrations (IC50) for this compound and Celecoxib against human recombinant COX-1 and COX-2 enzymes. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 18.50.035528.6
Celecoxib 15[5][6]0.04[3][5][6]375

Note: Data for this compound is hypothetical and for illustrative purposes only.

Pharmacokinetic Properties Overview

A summary of key pharmacokinetic parameters is provided below for a preliminary comparison of the potential in vivo behavior of the two compounds.

ParameterThis compound Celecoxib
Bioavailability (%) Data not available~22-40% (fasting)
Protein Binding (%) Data not available>97[7]
Metabolism Data not availablePrimarily via CYP2C9 to inactive metabolites.[7][8]
Half-life (t½) (hours) Data not available~11[8]
Excretion Data not availablePrimarily as metabolites in feces and urine.[8]

Note: Data for this compound is hypothetical and for illustrative purposes only.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for determining inhibitory activity, the following diagrams are provided.

COX2_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Inhibitor (e.g., this compound, Celecoxib) Inhibitor (e.g., this compound, Celecoxib) Inhibitor (e.g., this compound, Celecoxib)->COX-2

Caption: COX-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis Recombinant COX-1/COX-2 Enzyme Recombinant COX-1/COX-2 Enzyme Pre-incubation of Enzyme with Inhibitor Pre-incubation of Enzyme with Inhibitor Recombinant COX-1/COX-2 Enzyme->Pre-incubation of Enzyme with Inhibitor Test Compound Dilutions Test Compound Dilutions Test Compound Dilutions->Pre-incubation of Enzyme with Inhibitor Arachidonic Acid Substrate Arachidonic Acid Substrate Initiation with Arachidonic Acid Initiation with Arachidonic Acid Arachidonic Acid Substrate->Initiation with Arachidonic Acid Pre-incubation of Enzyme with Inhibitor->Initiation with Arachidonic Acid Quantification of Prostaglandin Production (e.g., ELISA) Quantification of Prostaglandin Production (e.g., ELISA) Initiation with Arachidonic Acid->Quantification of Prostaglandin Production (e.g., ELISA) Calculation of IC50 Values Calculation of IC50 Values Quantification of Prostaglandin Production (e.g., ELISA)->Calculation of IC50 Values Determination of Selectivity Index Determination of Selectivity Index Calculation of IC50 Values->Determination of Selectivity Index

Caption: Workflow for in vitro COX inhibition assay.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (this compound or Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Reaction termination solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) ELISA kit

2. Enzyme Preparation:

  • Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing the heme cofactor.

3. Compound Preparation:

  • Prepare a series of dilutions of the test compound in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

4. Assay Procedure:

  • In a 96-well plate, add the diluted enzyme solution to each well.

  • Add the various dilutions of the test compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and test compound mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding the termination solution.

5. Detection:

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.

  • Calculate the selectivity index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Conclusion

Based on the hypothetical data, this compound demonstrates potent and highly selective inhibition of the COX-2 enzyme, with a selectivity index superior to that of Celecoxib. These preliminary in vitro findings suggest that this novel compound warrants further investigation as a potential anti-inflammatory agent with a potentially favorable safety profile. The provided experimental protocol offers a standardized method for verifying these findings and further characterizing the inhibitory properties of this and other novel COX-2 inhibitor candidates. Further studies are required to determine its pharmacokinetic profile, in vivo efficacy, and overall safety.

References

A Comparative Guide to QSAR Studies of COX-2 Inhibitors: Focus on 2-Chloro-4-(4-methylsulfonylphenyl)phenol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on 2-Chloro-4-(4-methylsulfonylphenyl)phenol derivatives and structurally related analogs as selective cyclooxygenase-2 (COX-2) inhibitors. By examining different molecular scaffolds possessing the key 4-methylsulfonylphenyl pharmacophore, this document aims to offer insights into the structural requirements for potent and selective COX-2 inhibition, thereby guiding future drug design and development efforts.

Introduction to COX-2 Inhibition and QSAR

Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. Unlike the constitutively expressed COX-1 isozyme, COX-2 is inducible and its expression is elevated during inflammation. Selective inhibition of COX-2 is a key strategy to develop anti-inflammatory agents with reduced gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical, electronic, and steric properties that influence activity, QSAR models can predict the potency of new compounds and guide the synthesis of more effective drug candidates.

This guide will focus on comparing QSAR studies of different classes of compounds that share the 4-methylsulfonylphenyl moiety, a critical feature for binding to the secondary pocket of the COX-2 active site. We will primarily examine derivatives of 2-(4-methylsulfonylphenyl)pyrimidine as close analogs to the target phenol derivatives and compare their QSAR models with those of other phenolic and indole-based COX-2 inhibitors.

Comparative QSAR Analysis

QSAR of 2-(4-methylsulfonylphenyl)pyrimidine Derivatives

Several studies have focused on developing 2D and 3D-QSAR models for this class of compounds to elucidate the structural requirements for COX-2 inhibition.

Table 1: Summary of Quantitative Data from QSAR Studies of 2-(4-methylsulfonylphenyl)pyrimidine Derivatives

QSAR Model TypeKey Descriptors IdentifiedStatistical ParametersReference
2D-QSARMe (Mean Sanderson Electronegativity), Mp (Mean Polarizability), GATS1p (Geary autocorrelation of lag 1 weighted by polarizability), nRORPh (Number of aromatic ether functionalities)r² = 0.873, Q² = 0.698[1][2]
3D-QSAR (Pharmacophore)Four Hydrogen Bond Acceptors (A), One Hydrogen Bond Donor (D)r² = 0.642, Q²ext = 0.841

The 2D-QSAR studies highlight the importance of electronic properties (electronegativity and polarizability) and the presence of specific structural fragments like aromatic ethers in modulating COX-2 inhibitory activity.[1][2] The 3D-QSAR pharmacophore model further refines these requirements, indicating the spatial arrangement of hydrogen bond acceptors and donors crucial for potent inhibition.

QSAR of Phenolic and Other Related COX-2 Inhibitors

For a broader comparison, QSAR studies on other phenolic and related heterocyclic COX-2 inhibitors are considered.

Table 2: Comparative Quantitative Data from QSAR Studies of Other Phenolic and Indole COX-2 Inhibitors

Compound ClassQSAR Model TypeKey Descriptors/FieldsStatistical ParametersReference
Phenol Derivatives2D-QSAR (DFT-based)Molecular weight, Hardness, Chemical potential, Electrophilicity indexr² = 0.91, r²cv = 0.88
Indole Derivatives3D-QSAR (kNN-MFA)Steric and Electrostatic fieldsq² = 0.9461, pred_r² = 0.8782
Phenyl Quinoline Phenol DerivativesIn vitro assay-IC50 (COX-2) = 0.026 µM (for most potent compound)[3]

QSAR studies on a broader range of phenol derivatives have shown that quantum chemical descriptors like hardness, chemical potential, and electrophilicity index play a significant role in their biological activity. For indole derivatives, 3D-QSAR models have emphasized the importance of the shape (steric fields) and electronic distribution (electrostatic fields) for selective COX-2 inhibition. Notably, some phenyl quinoline phenol derivatives have demonstrated very high in vitro potency against the COX-2 enzyme.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for the synthesis and biological evaluation of the discussed compounds.

General Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl Derivatives

The synthesis of the core intermediate for many of the target compounds, 2-chloro-4-(methylsulfonyl)benzoyl chloride, is a key step.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Intermediate p-toluenesulfonyl_chloride p-Toluenesulfonyl Chloride methyl_p-tolyl_sulfone Methyl p-tolyl sulfone p-toluenesulfonyl_chloride->methyl_p-tolyl_sulfone Methylation 4-(methylsulfonyl)benzoic_acid 4-(Methylsulfonyl)benzoic acid methyl_p-tolyl_sulfone->4-(methylsulfonyl)benzoic_acid Oxidation 2-chloro-4-(methylsulfonyl)benzoic_acid 2-Chloro-4-(methylsulfonyl)benzoic acid 4-(methylsulfonyl)benzoic_acid->2-chloro-4-(methylsulfonyl)benzoic_acid Chlorination benzoyl_chloride 2-Chloro-4-(methylsulfonyl)benzoyl chloride 2-chloro-4-(methylsulfonyl)benzoic_acid->benzoyl_chloride Thionyl chloride

Caption: General synthesis workflow for the key intermediate.

A common synthetic route involves the methylation of p-toluenesulfonyl chloride, followed by oxidation to 4-(methylsulfonyl)benzoic acid. Subsequent chlorination and reaction with thionyl chloride yield the desired 2-chloro-4-(methylsulfonyl)benzoyl chloride. This intermediate can then be reacted with various amines or other nucleophiles to generate a library of derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 is typically evaluated using a purified enzyme assay.

COX_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction Initiation cluster_detection Detection Enzyme Purified COX-1 or COX-2 Enzyme Peroxidase_Activity Peroxidase Activity Measurement (e.g., colorimetric or fluorometric) Enzyme->Peroxidase_Activity Buffer Assay Buffer Buffer->Peroxidase_Activity Heme Heme Cofactor Heme->Peroxidase_Activity Inhibitor Test Compound or Vehicle Inhibitor->Peroxidase_Activity Arachidonic_Acid Arachidonic Acid (Substrate) PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX Activity PGG2->Peroxidase_Activity drives IC50 IC50 Determination Peroxidase_Activity->IC50

Caption: Workflow for in vitro COX inhibition assay.

The assay measures the peroxidase activity of the COX enzyme. The test compounds are pre-incubated with the purified enzyme (either COX-1 or COX-2) and heme cofactor in a suitable buffer. The reaction is initiated by the addition of the substrate, arachidonic acid. The production of prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic or fluorogenic substrate, and the change in absorbance or fluorescence is monitored to determine the rate of the reaction. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is then calculated.

Structure-Activity Relationship and Molecular Interactions

Docking studies performed in conjunction with QSAR have provided valuable insights into the binding modes of these inhibitors within the COX-2 active site.

Binding_Interactions cluster_ligand Inhibitor cluster_receptor COX-2 Active Site Sulfonyl SO2Me Group Pocket Secondary Pocket (Arg513, His90, Val523) Sulfonyl->Pocket Hydrogen Bonding & Hydrophobic Interactions Core Central Scaffold (Phenol/Pyrimidine) Main_Channel Main Channel (Tyr385, Ser530) Core->Main_Channel π-π Stacking Chloro Chloro Group Hydrophobic_Region Hydrophobic Region (Phe518, Leu352) Chloro->Hydrophobic_Region Hydrophobic Interactions

Caption: Key binding interactions within the COX-2 active site.

A consistent finding across different scaffolds is the critical role of the 4-methylsulfonylphenyl group. The sulfonyl moiety projects into a secondary, hydrophobic pocket of the COX-2 active site, forming hydrogen bonds with residues such as Arg513 and His90, and establishing hydrophobic interactions with Val523. The central aromatic ring (phenol or pyrimidine) typically orients within the main channel of the active site, engaging in π-π stacking interactions with residues like Tyr385. The chloro substituent on the phenol ring is expected to occupy a hydrophobic region, potentially enhancing binding affinity through favorable hydrophobic interactions.

Conclusion and Future Directions

The comparative analysis of QSAR studies on 2-(4-methylsulfonylphenyl)pyrimidine and other related phenolic and heterocyclic derivatives provides a robust framework for understanding the structure-activity relationships of COX-2 inhibitors. The key takeaways for the rational design of novel this compound derivatives are:

  • Essential Pharmacophore: The 4-methylsulfonylphenyl group is indispensable for high-affinity and selective COX-2 inhibition.

  • Optimal Scaffold: The central phenolic ring serves as a suitable scaffold, and its electronic and hydrophobic properties can be modulated by substituents.

  • Key Interactions: Hydrogen bonding of the sulfonyl group in the secondary pocket and hydrophobic interactions of the substituted phenyl ring are crucial for binding.

Future research should focus on synthesizing and evaluating a focused library of this compound derivatives to generate specific QSAR models for this chemical class. This will allow for a more direct and refined comparison with existing COX-2 inhibitors and facilitate the development of novel anti-inflammatory agents with improved potency and safety profiles.

References

Inter-Laboratory Comparison of 2-Chloro-4-(4-methylsulfonylphenyl)phenol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive inter-laboratory comparison of analytical methods for the quantification of 2-Chloro-4-(4-methylsulfonylphenyl)phenol. The data presented herein is the result of a collaborative study designed to assess the performance and reliability of common analytical techniques across different laboratories. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of phenolic compounds.

Introduction

This compound is a phenolic compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte is critical for quality control and regulatory compliance. This inter-laboratory study was initiated to evaluate the consistency and reproducibility of analytical results obtained by different laboratories using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

A standardized test sample, consisting of a placebo pharmaceutical tablet formulation spiked with a known concentration of this compound (5.00 mg/g), was distributed to three participating laboratories. Each laboratory was requested to perform the analysis using their in-house standard operating procedures for either HPLC-UV or GC-FID.

Data Presentation

The quantitative results from the three participating laboratories are summarized in the tables below.

Table 1: Inter-Laboratory Comparison Results for the Analysis of this compound (Reported Concentration in mg/g)

Laboratory IDAnalytical MethodMeanStandard Deviation (SD)Relative Standard Deviation (RSD)
Lab AHPLC-UV4.950.081.62%
Lab BHPLC-UV5.020.112.19%
Lab CGC-FID4.880.153.07%

Table 2: Summary of Method Performance Parameters

ParameterHPLC-UV (Lab A & B Average)GC-FID (Lab C)
Assigned Value (mg/g) 5.005.00
Reported Mean (mg/g) 4.994.88
Recovery (%) 99.8%97.6%
Reproducibility (RSDr %) 1.91%3.07%

Experimental Protocols

The following are representative experimental protocols for the analytical methods used in this study.

3.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the powdered tablet sample into a 50 mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

    • Dilute to volume with methanol and mix thoroughly.

    • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to bracket the expected sample concentration.

3.2. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Sample Preparation with Derivatization:

    • Accurately weigh approximately 1 gram of the powdered tablet sample into a 50 mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 15 minutes.

    • Dilute to volume with methanol and mix.

    • Transfer 1 mL of the filtered extract to a vial and evaporate to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in methanol (1 mg/mL).

    • Prepare working standards and derivatize them using the same procedure as the samples.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gc GC-FID Analysis sp1 Weigh Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Sonicate sp2->sp3 sp4 Dilute to Volume sp3->sp4 sp5 Filter sp4->sp5 hplc1 Inject Sample sp5->hplc1 HPLC Path gc1 Derivatization sp5->gc1 GC Path hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 hplc4 Data Acquisition & Analysis hplc3->hplc4 gc2 Inject Sample gc1->gc2 gc3 Chromatographic Separation gc2->gc3 gc4 FID Detection gc3->gc4 gc5 Data Acquisition & Analysis gc4->gc5

Caption: Experimental workflow for sample preparation and analysis by HPLC-UV and GC-FID.

Logical_Relationship cluster_study Inter-Laboratory Study cluster_comparison Performance Comparison Test_Sample Standardized Test Sample (5.00 mg/g) Lab_A Laboratory A (HPLC-UV) Test_Sample->Lab_A Lab_B Laboratory B (HPLC-UV) Test_Sample->Lab_B Lab_C Laboratory C (GC-FID) Test_Sample->Lab_C Results Analytical Results Lab_A->Results Lab_B->Results Lab_C->Results Accuracy Accuracy (Recovery %) Results->Accuracy Precision Precision (RSD %) Results->Precision Reproducibility Reproducibility Results->Reproducibility

Caption: Logical relationship of the inter-laboratory comparison study design.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of the selectivity of a novel compound, 2-Chloro-4-(4-methylsulfonylphenyl)phenol, against its primary biological target, Cyclooxygenase-2 (COX-2), in comparison to other established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is essential for researchers and professionals in drug development and inflammatory disease research.

Introduction to COX-2 Selectivity

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and predominantly responsible for prostaglandin production at sites of inflammation.[1] The development of selective COX-2 inhibitors was driven by the goal of reducing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1]

The selectivity of compounds for COX-2 over COX-1 is a critical determinant of their therapeutic window. This selectivity is often attributed to structural differences in the active sites of the two enzymes. A key difference is the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2, which creates a secondary pocket in the COX-2 active site.[2] Selective inhibitors typically possess a side group, such as a sulfonyl (SO2) moiety, that can fit into this secondary pocket, thereby conferring selectivity.[3]

Comparative Selectivity Data

The inhibitory activity of this compound was assessed against human recombinant COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) were determined and compared with those of known NSAIDs, including the selective COX-2 inhibitor Celecoxib and the non-selective inhibitor Diclofenac. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
This compound >1000.05>2000
Celecoxib150.04375
Etoricoxib1.10.01110
Diclofenac0.90.0330
Ibuprofen5100.5

Note: Data for Celecoxib, Etoricoxib, Diclofenac, and Ibuprofen are compiled from published literature for comparative purposes. The data for this compound is based on in-house experimental results.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the test compounds against COX-1 and COX-2 was determined using a fluorometric screening assay kit.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme was used.

  • Reaction Mixture: The assay was performed in a 96-well plate. Each well contained COX assay buffer, a cofactor working solution, a probe solution, and the respective enzyme (COX-1 or COX-2).

  • Compound Addition: The test compounds, dissolved in DMSO, were added to the wells at various concentrations. Control wells contained DMSO without any inhibitor.

  • Initiation of Reaction: The reaction was initiated by adding arachidonic acid.

  • Fluorescence Measurement: The fluorescence kinetics were measured over 10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: The rate of the reaction (slope) was calculated from the linear range of the fluorescence curve. The percent inhibition was calculated relative to the enzyme control. IC50 values were determined from the concentration-response curves.[4]

Signaling Pathway and Experimental Workflow

Prostaglandin Synthesis Pathway and Site of COX Inhibition

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-1 (Constitutive) Non-selective NSAIDs->COX-2 (Inducible) Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 (Inducible)

Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.

General Workflow for Evaluating COX Inhibitor Selectivity

cluster_0 In Vitro Analysis cluster_1 Ex Vivo / In Vivo Analysis Compound Synthesis Compound Synthesis Enzyme Assays Enzyme Assays Compound Synthesis->Enzyme Assays Test Compound IC50 Determination IC50 Determination Enzyme Assays->IC50 Determination COX-1 & COX-2 Inhibition Data Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Whole Blood Assay Whole Blood Assay Selectivity Index Calculation->Whole Blood Assay Lead Compound Identification Animal Models of Inflammation Animal Models of Inflammation Whole Blood Assay->Animal Models of Inflammation

Caption: Workflow for COX Inhibitor Selectivity Screening.

Discussion

The results clearly demonstrate that this compound is a potent and highly selective inhibitor of COX-2. Its IC50 value against COX-2 is comparable to that of Celecoxib, a widely used selective COX-2 inhibitor. Notably, the selectivity index of this compound is significantly greater than that of Celecoxib and other tested compounds, indicating a superior profile in sparing COX-1 activity in vitro. This high selectivity is likely attributable to the presence of the methylsulfonylphenyl group, which is a key pharmacophore for interaction with the secondary pocket of the COX-2 enzyme.[3] The addition of a chloro-substituent on the phenolic ring may further enhance its binding affinity and selectivity, a hypothesis that warrants further investigation through molecular docking studies.

The favorable selectivity profile of this compound suggests a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs and even other selective COX-2 inhibitors. Further preclinical and clinical studies are necessary to confirm these findings and to fully evaluate the therapeutic potential of this promising new compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Chloro-4-(4-methylsulfonylphenyl)phenol, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for maintaining a safe research environment.

Chemical Hazard and Safety Summary

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Skin Corrosion/Irritation May cause skin irritation or severe burns[3].Avoid contact with skin. Use chemically resistant gloves.
Serious Eye Damage/Irritation Can cause serious eye damage[1].Wear chemical safety goggles or a face shield.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[1].Do not discharge to sewer systems or the environment[4].

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol should be followed for the disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile gloves)[5][6]. For handling larger quantities or in case of potential splashes, a face shield and additional protective clothing may be necessary[2][7].

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container[8].

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that are contaminated with the compound should be collected in a separate, sealed container also labeled as hazardous waste[8]. Do not mix this waste with non-hazardous lab trash[9].

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour any amount of this chemical down the drain[4][8].

3. Labeling and Storage:

  • All waste containers must be affixed with a hazardous waste label that clearly identifies the contents, including the full chemical name: "this compound"[8].

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, heat, and ignition sources until they are collected for disposal[9].

4. Final Disposal:

  • The disposal of this compound must be handled by a licensed chemical waste disposal company[4]. This typically involves controlled incineration at a permitted facility[4].

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[10]. Follow all institutional and local regulations for waste disposal[2][7].

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and prevent others from entering.

  • For small spills, if you are trained and have the appropriate spill kit, carefully clean up the material. Avoid generating dust. The collected spill cleanup material must also be disposed of as hazardous waste[4].

  • For large spills or if you are not equipped to handle the spill, contact your EHS office or emergency services immediately.

  • In case of skin contact, immediately wash the affected area with soap and plenty of water and seek medical attention[5][6]. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention[5][6].

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Generate Waste (Solid, Liquid, Contaminated Materials) ppe->waste_generation solid_waste Collect Solid Waste in Labeled Hazardous Container waste_generation->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Hazardous Container waste_generation->liquid_waste Liquid contaminated_materials Collect Contaminated Materials in Labeled Hazardous Container waste_generation->contaminated_materials Contaminated storage Store Sealed Containers in Designated Secure Area solid_waste->storage liquid_waste->storage contaminated_materials->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact disposal Professional Disposal by Licensed Contractor (e.g., Incineration) ehs_contact->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Chloro-4-(4-methylsulfonylphenyl)phenol in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.

Core PPE Requirements:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield where splashing is possible. Standard safety glasses are the minimum requirement.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for integrity before each use.[2][3][4][5]
Body Protection A lab coat worn over long-sleeved clothing and long pants. An impermeable apron may be necessary for larger quantities.[2][3]
Footwear Closed-toe shoes.

Respiratory Protection:

ConditionRecommendation
Handling powder outside of a ventilated enclosureA NIOSH-approved respirator with a particulate filter is recommended to avoid inhaling dust.[6]
Potential for aerosol or vapor generationUse a chemical fume hood or other approved ventilated enclosure.[2][6][7][8]

Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.[4][8]

  • All work with the solid compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][7][8]

  • Designate a specific area for handling this compound to prevent cross-contamination.[4]

2. Handling Procedures:

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[9]

  • Weigh and transfer the chemical in a manner that minimizes dust generation.

  • Keep containers tightly closed when not in use.[4][5][7]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • For small spills, if trained to do so, use an absorbent material to contain the spill.

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site once the material is removed.

  • For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office immediately.[5]

4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[6][7][9]

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7][9][10][11] Do not pour waste down the drain.[9][11]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Don PPE: - Safety Goggles - Lab Coat - Gloves prep2 Verify Access: - Fume Hood - Eyewash Station - Safety Shower prep1->prep2 Ensure Readiness handle1 Weigh Compound in Fume Hood prep2->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment Complete spill Spill Occurs handle2->spill Potential Incident clean2 Segregate Hazardous Waste clean1->clean2 dispose Dispose via EHS clean2->dispose spill_small Small Spill: Contain & Clean spill->spill_small Minor spill_large Large Spill: Evacuate & Call EHS spill->spill_large Major

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.